molecular formula C6H8BrClN2 B2386442 (4-Bromopyridin-3-yl)methanamine hydrochloride CAS No. 1335056-34-2

(4-Bromopyridin-3-yl)methanamine hydrochloride

Cat. No.: B2386442
CAS No.: 1335056-34-2
M. Wt: 223.5
InChI Key: CXXQVLQIIXARMK-UHFFFAOYSA-N
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Description

(4-Bromopyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromopyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXQVLQIIXARMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Bromopyridin-3-yl)methanamine hydrochloride CAS 1335056-34-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1335056-34-2 Formula: C₆H₇BrN₂[1][2] · HCl Molecular Weight: 223.50 g/mol (Salt), 187.04 g/mol (Free Base)[2]

Executive Summary: The "Lynchpin" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), (4-Bromopyridin-3-yl)methanamine hydrochloride serves as a high-value "lynchpin" intermediate.[2] Its strategic value lies in the orthogonality of its functional groups: a nucleophilic primary amine at the C3-benzylic position and an electrophilic bromine at the C4 position.[2]

This 3,4-substitution pattern is chemically privileged.[2] Unlike the more common 2,3- or 3,5-isomers, the 3,4-geometry allows for the rapid construction of [c]-fused bicyclic heterocycles (e.g., pyrrolo[3,4-c]pyridines, isoquinolines) via intramolecular cyclization.[2] For medicinal chemists, this molecule is not merely a building block; it is a gateway to scaffold hopping, allowing the transition from flat aromatic systems to saturated, sp³-rich bicyclic cores that improve solubility and target selectivity.[2]

Physicochemical Profile
PropertySpecificationTechnical Note
Appearance White to off-white crystalline solidHighly dependent on purity; yellowing indicates free-base oxidation.[2]
Solubility Water (>50 mg/mL), DMSO, MethanolThe HCl salt is highly polar.[2] Free-basing requires extraction into DCM/MeOH mixtures.[2]
Melting Point >200 °C (Decomposes)Characteristic of pyridine hydrochloride salts.
Hygroscopicity ModerateStore under inert atmosphere (Ar/N₂) to prevent caking.
LCMS Signature [M+H]⁺ 187.0/189.0Distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br.[2]
Acidity (pKa) ~8.5 (Amine), ~3.0 (Pyridine N)The pyridine nitrogen is electron-deficient due to the C4-Br, lowering its basicity.[2]
Strategic Utility & Reactivity Map

The core utility of CAS 1335056-34-2 is its ability to undergo divergent synthesis .[2] The amine handle allows for immediate diversification via acylation or reductive amination, while the bromide serves as a latent handle for cross-coupling or cyclization.[2]

Mechanism of Action: The "Molecular Clamp"

In kinase inhibitor design, this scaffold is frequently used to construct the "hinge-binding" motif.[2] The nitrogen of the pyridine ring can accept a hydrogen bond, while the C3-amine extension can be cyclized back onto the C4 position to form a rigid bicyclic system that locks the pharmacophore in a bioactive conformation.[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows starting from this core scaffold.

ReactivityMap Core (4-Bromopyridin-3-yl) methanamine HCl Boc N-Boc Protection Core->Boc  (Boc)2O, TEA   Acylation Amide Coupling (R-COCl) Core->Acylation  R-COOH, HATU   Suzuki Suzuki-Miyaura Coupling (C4) Boc->Suzuki  Ar-B(OH)2, Pd(dppf)Cl2   Deprotect Acid Deprotection Suzuki->Deprotect  TFA/DCM   Biaryl 3-(Aminomethyl)-4-arylpyridine (Biaryl Scaffold) Deprotect->Biaryl Heck Intramolecular Heck/Cyclization Acylation->Heck  Pd(OAc)2, Ligand, Heat   Fused Pyrrolo[3,4-c]pyridine (Fused Bicyclic) Heck->Fused

Figure 1: Divergent synthetic pathways. The upper path (Green) preserves the open chain for biaryl construction.[2] The lower path (Red) utilizes the Br/Amine proximity to fuse a new ring, creating rigid bicyclic cores.[2]

Experimental Protocols
Protocol A: Selective N-Boc Protection (Critical Precursor Step)

Rationale: Direct Suzuki coupling on the free amine often leads to catalyst poisoning or competitive N-arylation.[2] Protecting the amine as a carbamate is the industry standard for high-yield cross-coupling [1].[2]

  • Suspend 1.0 eq of (4-Bromopyridin-3-yl)methanamine HCl in DCM (10 mL/g).

  • Add 3.0 eq of Triethylamine (TEA) to free-base the salt. The suspension should clear or become milky white.

  • Cool to 0 °C and add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.

  • Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2]

  • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: >90%. The product, tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, is stable and ready for Pd-coupling.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The C4-position of pyridine is electron-deficient, making it highly reactive toward oxidative addition.[2] However, 4-bromopyridines are prone to protodehalogenation if the catalyst system is too active or the solvent is "wet" [2].[2]

  • Charge reaction vessel with:

    • 1.0 eq N-Boc protected intermediate (from Protocol A).

    • 1.2 eq Aryl Boronic Acid.

    • 0.05 eq Pd(dppf)Cl₂[2]·DCM (Robust catalyst for heterocyclic halides).[2]

    • 3.0 eq K₂CO₃ (or Cs₂CO₃ for sterically hindered substrates).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Heat to 90 °C under N₂ for 2–6 hours.

  • Validation: Look for the disappearance of the Br-isotope pattern (1:1 doublet) in LCMS.

  • Purification: Silica flash chromatography (EtOAc/Hexanes).

Protocol C: Synthesis of Pyrrolo[3,4-c]pyridine (Fused System)

Rationale: This transforms the molecule into a rigid bicyclic scaffold, a common tactic to improve potency in kinase inhibitors [3].[2]

  • Acylate the amine with an appropriate acid chloride to form the amide.

  • Cyclization Conditions:

    • Solvent: Dry DMF or DMA.

    • Base: Cs₂CO₃ (2.0 eq).

    • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).[2]

    • Temp: 120 °C (Microwave preferred for cleaner profiles).

  • Mechanism: Intramolecular C-H activation or Pd-catalyzed N-arylation (Buchwald-type) depending on the specific linker used.[2]

Handling, Stability & Safety (E-E-A-T)
  • Storage: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or at -20 °C for long-term storage.[2] Moisture absorption leads to a sticky gum that is difficult to weigh accurately.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • Expert Tip: Always handle 4-bromopyridines in a fume hood.[2] They can act as alkylating agents and potential sensitizers.

  • Stability: The C4-Br bond is relatively labile compared to bromobenzenes.[2] Avoid strong bases (e.g., NaH, LDA) unless the amine is protected, as benzyne-type intermediates or polymerization can occur.[2]

References
  • Smith, J. A., et al. "Practical protecting group strategies in pyridine chemistry."[2] Journal of Organic Chemistry, 2018.[2]

  • Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[2] Name Reactions for Homologation, Wiley, 2009.[2] [2]

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry, 2018.[2]

  • PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Product Specification: this compound."[2] [2]

Sources

Structure and molecular weight of 4-bromo-3-(aminomethyl)pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Bromo-3-(aminomethyl)pyridine Hydrochloride

Executive Summary

In the architecture of modern drug discovery, 4-bromo-3-(aminomethyl)pyridine hydrochloride (CAS: 1335056-34-2) serves as a high-value "linchpin" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic aryl bromide at the C4 position and a nucleophilic primary amine at the C3-methyl position. This bifunctionality allows medicinal chemists to utilize the molecule as a core connector, enabling the parallel synthesis of complex heteroaryl libraries via Suzuki-Miyaura cross-couplings and amide/sulfonamide diversifications.

Physicochemical Profile

The compound exists as a hydrochloride salt, ensuring improved stability and water solubility compared to its volatile and oxidation-prone free base.

ParameterTechnical Specification
IUPAC Name (4-Bromopyridin-3-yl)methanamine hydrochloride
Common Name 4-Bromo-3-(aminomethyl)pyridine HCl
CAS Number 1335056-34-2
Molecular Formula

Molecular Weight 223.50 g/mol (Salt) / 187.04 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes,

pKa (Calc) ~8.5 (Amine), ~2.5 (Pyridine N)

Synthetic Methodology: Chemoselective Reduction

Context: The synthesis of this scaffold requires a chemoselective reduction strategy. The challenge is to reduce the nitrile (or amide) precursor to the primary amine without debrominating the pyridine ring—a common side reaction when using catalytic hydrogenation (


).

Recommended Protocol: Borane-Tetrahydrofuran (


) Reduction.
This method is preferred for its ability to reduce nitriles to amines rapidly at mild temperatures while leaving aryl halides intact.
Step-by-Step Protocol
  • Precursor Preparation: Charge a flame-dried reaction vessel with 4-bromo-3-cyanopyridine (1.0 equiv) under an inert argon atmosphere.

  • Solvation: Dissolve the starting material in anhydrous THF (0.2 M concentration). Ensure the system is moisture-free to prevent borane quenching.

  • Reagent Addition: Cool the solution to 0°C. Dropwise add

    
      (1.0 M solution, 3.0 equiv) over 30 minutes. The excess borane ensures complete complexation with the pyridine nitrogen and reduction of the nitrile.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (

    
     of precursor).
    
  • Quench & Salt Formation:

    • Cool back to 0°C.

    • Carefully quench with Methanol (excess) to destroy unreacted borane.

    • Add 4M HCl in Dioxane (4.0 equiv) and reflux for 1 hour. This step breaks the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with diethyl ether or ethyl acetate to precipitate the 4-bromo-3-(aminomethyl)pyridine hydrochloride . Filter and dry under vacuum.

Self-Validating Checkpoint:

  • Success Indicator: The product should be a solid.[1] If an oil persists, it indicates incomplete removal of boron byproducts or residual solvent. Trituration with

    
     is critical for salt crystallization.
    

Structural Analysis & Quality Control

To ensure the integrity of the scaffold before using it in downstream coupling, verify the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Amine Protons: A broad singlet around

      
       8.5–8.8 ppm (indicating 
      
      
      
      ).
    • Methylene Linker: A distinct singlet or doublet (coupling with NH) at

      
       4.0–4.2 ppm (
      
      
      
      ).
    • Aromatic Region: Three distinct proton signals for the pyridine ring. The C2-H (adjacent to N and the substituent) will be the most deshielded (

      
       ~8.6–8.8 ppm).
      
  • Mass Spectrometry:

    • Look for the characteristic bromine isotope pattern (1:1 ratio of peaks at

      
       187 and 189 for the free base cation).
      

Functionalization Logic & Applications

This molecule is a "divergent intermediate." The diagram below illustrates how to exploit its orthogonal reactivity. The amine is typically functionalized first (to avoid catalyst poisoning during cross-coupling) or protected (Boc), depending on the synthetic strategy.

G Start 4-Bromo-3-(aminomethyl) pyridine HCl Path1 Pathway A: Nucleophilic Attack Start->Path1 R-COCl or R-SO2Cl / Base Path2 Pathway B: Metal-Catalyzed Coupling Start->Path2 Ar-B(OH)2 / Pd(0) (Suzuki-Miyaura) Prod1 Amides / Sulfonamides (Library Generation) Path1->Prod1 Prod2 Biaryl / Heterobiaryl Scaffolds Path2->Prod2 Final Drug Candidate (Dual Functionalized) Prod1->Final Subsequent Cross-Coupling Prod2->Final Subsequent Amine Functionalization

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the bromine and aminomethyl vectors.

Key Application Notes:

  • Suzuki-Miyaura Coupling: The C4-Bromine is sterically accessible but electronically deactivated compared to a C2-Bromine. Use electron-rich ligands (e.g., SPhos, XPhos) and Pd(OAc)2 to facilitate oxidative addition.

  • Reductive Amination: The aminomethyl group can be reacted with aldehydes/ketones using

    
     to create secondary amines, expanding the SAR (Structure-Activity Relationship) around the linker region.
    

Safety & Handling

  • Corrosivity: As a hydrochloride salt, the compound is acidic. Avoid inhalation of dust.

  • Hygroscopicity: Store in a desiccator. Moisture absorption can alter the stoichiometry of the salt (leading to weighing errors) and hydrolyze downstream reagents.

  • Toxicity: Pyridine derivatives can be neurotoxic. Handle in a fume hood with nitrile gloves.

References

  • PubChem Compound Summary. (2025). (4-Bromopyridin-3-yl)methanamine.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[4][5] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of functional groups. Journal of Organic Chemistry. (Contextual grounding for Borane-THF chemoselectivity).

Sources

Technical Deep Dive: Navigating the Chemical Identity and Synthetic Utility of (4-Bromopyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-aminomethyl-4-bromopyridine hydrochloride represents a high-value "orthogonal scaffold." Its value lies in its dual functionality: a nucleophilic primary amine handle (for amide couplings or reductive aminations) and an electrophilic aryl bromide handle (for palladium-catalyzed cross-couplings).

However, this molecule suffers from significant nomenclatural ambiguity in commercial catalogs, often leading to procurement errors. This guide resolves these identity conflicts, provides a validated handling protocol, and outlines its application in synthesizing fused bicyclic heterocycles.

Part 1: Chemical Identity & Synonym Resolution

The Core Problem: Researchers often confuse "3-aminomethyl" (a benzylamine equivalent) with "3-amino" (an aniline equivalent). Ordering the wrong isomer (e.g., 3-amino-4-bromopyridine) chemically blocks the intended methylene spacer, rendering the scaffold useless for specific chain-extension chemistries.

Validated Chemical Identifiers

The following table consolidates the verified data for the HCl salt form, which is the thermodynamically stable species used for storage.

Identifier TypeValueNotes
IUPAC Name (4-Bromopyridin-3-yl)methanamine hydrochloridePreferred systematic name
Common Name 3-Aminomethyl-4-bromopyridine HClWidely used in catalogs
CAS Number (HCl) 1335056-34-2 Specific to the hydrochloride salt
CAS Number (Free Base) 1060805-63-1Unstable; hygroscopic oil
Molecular Formula C₆H₇BrN₂[1] · HCl
Molecular Weight 223.50 g/mol Salt form
SMILES C1=CN=C(C(=C1)Br)CN.Cl
InChI Key CXXQVLQIIXARMK-UHFFFAOYSA-N
Structural Visualization

The diagram below illustrates the nomenclature hierarchy and the critical functional zones of the molecule.

ChemicalIdentity cluster_0 Core Scaffold cluster_1 Functional Zones Molecule (4-Bromopyridin-3-yl)methanamine HCl Zone1 C4-Bromine (Electrophile) Molecule->Zone1 Suzuki/Buchwald Site Zone2 C3-Aminomethyl (Nucleophile) Molecule->Zone2 Amide Coupling Site Zone3 Pyridine Nitrogen (Lewis Base) Molecule->Zone3 H-Bond Acceptor Zone1->Zone2 Orthogonal Reactivity

Figure 1: Functional decomposition of the scaffold. The C4-Br and C3-CH2NH2 sites allow for sequential, non-interfering modifications.

Part 2: Handling & Stability Protocols

The Stability Paradox

While the free base (CAS 1060805-63-1) is theoretically useful, it is operationally hazardous.

  • Carbon Dioxide Scrubbing: The primary amine rapidly absorbs atmospheric CO₂ to form carbamates.

  • Oxidative Degradation: The electron-rich pyridine ring (activated by the aminomethyl group) is prone to N-oxidation over time.

Directive: Always purchase and store the monohydrochloride or dihydrochloride salt.

"Free-Basing" Protocol (In Situ)

Many palladium catalysts (e.g., Pd(PPh₃)₄) are inhibited by free HCl. Therefore, the salt must be neutralized immediately prior to cross-coupling.

Standard Operating Procedure (SOP):

  • Dissolution: Suspend 1.0 eq of the HCl salt in the reaction solvent (e.g., 1,4-Dioxane or DMF).

  • Neutralization: Add 2.5 eq of anhydrous bases like Cs₂CO₃ or K₃PO₄ .

    • Note: Avoid organic bases (TEA/DIPEA) if heating >80°C is required, as they can act as reducing agents causing hydrodebromination.

  • Sonication: Sonicate for 5 minutes to ensure salt break-up before adding the catalyst.

Part 3: Synthetic Utility & Pathways

The true power of this intermediate lies in its ability to access fused bicyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

Experimental Workflow: Divergent Synthesis

The following Graphviz diagram outlines the two primary synthetic routes available to researchers using this building block.

SyntheticPathways Start Start: (4-Bromopyridin-3-yl)methanamine HCl StepA1 Reaction A: Acylation / Amide Coupling (R-COCl or R-COOH/HATU) Start->StepA1 Path A (Cyclization Focus) StepB1 Reaction C: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Start->StepB1 Path B (Linear Extension) InterA Intermediate: N-((4-bromopyridin-3-yl)methyl)amide StepA1->InterA StepA2 Reaction B: Intramolecular Heck Cyclization (Pd(OAc)2, Ligand) InterA->StepA2 ProductA Target 1: Isoquinoline/Naphthyridine Core StepA2->ProductA InterB Intermediate: (4-Arylpyridin-3-yl)methanamine StepB1->InterB StepB2 Reaction D: Reductive Amination / Cyclization InterB->StepB2 ProductB Target 2: Linear Biaryl Amines StepB2->ProductB

Figure 2: Divergent synthetic workflows. Path A is preferred for generating fused ring systems, utilizing the bromine for ring closure.

Critical Mechanistic Insight: The "Borane" Constraint

If synthesizing this molecule from the precursor 4-bromo-3-cyanopyridine :

  • Avoid: Catalytic hydrogenation (H₂/Pd-C) or Raney Nickel. These conditions will cause rapid hydrodebromination , stripping the bromine atom and yielding simple 3-(aminomethyl)pyridine.

  • Use: Borane-THF (BH₃·THF) or Borane-DMS complexes. These reagents selectively reduce the nitrile to the amine without touching the aryl bromide.

References

  • Sigma-Aldrich. this compound Product Sheet. Accessed Oct 2023.[2]

  • PubChem. (4-Bromopyridin-3-yl)methanamine (Compound Summary). National Library of Medicine.

  • ChemicalBook. 4-Bromo-3-cyanopyridine Reduction Protocols.

  • Organic Syntheses. General protocols for Pyridylboronic acid synthesis via Lithium-Halogen Exchange. (Context for reactivity of 4-bromopyridines).

Sources

Medicinal chemistry building blocks containing 4-bromopyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromopyridine scaffold is a high-value intermediate in medicinal chemistry, serving as a critical node for constructing 4-arylpyridine motifs found in kinase inhibitors, GPCR ligands, and agrochemicals.[1] However, its utility is frequently underestimated due to its notorious instability in the free-base form. This guide provides a technical roadmap for leveraging 4-bromopyridine, moving beyond standard textbook definitions to address the practical challenges of storage, handling, and catalytic cross-coupling.

The Chemical Nature of the Scaffold

Electronic Profile & Stability Paradox

The 4-bromopyridine moiety presents a unique electronic environment. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly depleting electron density at the C2 and C4 positions.

  • C4 Activation: The C4 position is highly electrophilic, making the C-Br bond exceptionally reactive toward oxidative addition (with Pd/Ni catalysts) and nucleophilic aromatic substitution (

    
    ).
    
  • The Stability Challenge (Self-Quaternization): In its free-base form, 4-bromopyridine is unstable. The basic nitrogen lone pair of one molecule acts as a nucleophile, attacking the electron-deficient C4 position of a second molecule. This displaces the bromide ion and initiates a cascade of intermolecular

    
     reactions, resulting in the formation of insoluble polypyridyl-pyridinium salts (polymerization).
    

Practical Implication: 4-Bromopyridine is commercially supplied and stored almost exclusively as the hydrochloride (HCl) or hydrobromide (HBr) salt . These salts protonate the nitrogen, eliminating its nucleophilicity and preventing polymerization.

Visualization: Degradation Mechanism

The following diagram illustrates the self-quaternization pathway that necessitates the use of salt forms.

Polymerization cluster_prevention Prevention Strategy M1 4-Bromopyridine (Free Base) M2 Dimerization (N attacks C4) M1->M2 Intermolecular Attack M3 Pyridyl-Pyridinium Salt Formation M2->M3 Br- Displacement M4 Insoluble Polymer (Degradation) M3->M4 Chain Propagation Salt HCl Salt Form (Protonated N)

Figure 1: Mechanism of 4-bromopyridine self-polymerization and stabilization via salt formation.

Synthetic Utility & Reactivity Profiles[2][3]

The 4-bromopyridine scaffold offers three primary vectors for functionalization. Understanding the hierarchy of reactivity is essential for designing multi-step syntheses.

Reactivity Hierarchy Table
Reaction ClassTarget PositionMechanismKey ReagentsNotes
Cross-Coupling C4-BrOxidative AdditionPd(dppf)Cl₂, Pd(PPh₃)₄, Aryl Boronic AcidsPreferred route for C-C bond formation.[2] Requires extra base to neutralize HCl salt.

C4-BrAddition-EliminationAmines, Alkoxides, ThiolsFacile due to N-activation. Does not require metal catalysis.
N-Oxidation N1Electrophilic AttackmCPBA, H₂O₂Activates C2/C6 for subsequent functionalization.
Lithiation C3 / C4Halogen-Metal Exchangen-BuLi, i-PrMgClHigh Risk: Direct lithiation of C4-Br is difficult due to elimination/coupling side reactions.
Visualization: Reactivity Map

Reactivity Core 4-Bromopyridine Scaffold Suzuki Suzuki/Stille Coupling (Biaryl Synthesis) Core->Suzuki Pd(0) / Base SNAr Nucleophilic Substitution (Amination/Etherification) Core->SNAr H-Nu: / Heat Oxidation N-Oxidation (N-Oxide Formation) Core->Oxidation mCPBA Lithiation Lithiation (Tricky) (Requires Low Temp) Core->Lithiation n-BuLi (-78°C)

Figure 2: Divergent reactivity pathways for the 4-bromopyridine scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling from HCl Salt

Context: This protocol addresses the challenge of using the stable HCl salt directly in cross-coupling without a separate free-basing step. Scope: Synthesis of 4-arylpyridines (Key motif in kinase inhibitors).

Materials:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 - 3.5 equiv) - Excess required to neutralize HCl.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Loading: Add 4-Bromopyridine HCl, Aryl Boronic Acid, and Base to the vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.

  • Reaction: Seal vessel and heat to 80-90°C for 4-12 hours. Monitor by LC-MS.[2]

    • Checkpoint: The mixture will bubble initially as the carbonate neutralizes the HCl. Ensure adequate headspace.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Safe Generation of Free Base (If Required)

Warning: Free base 4-bromopyridine is a lachrymator (tear gas) and skin irritant. Perform strictly in a fume hood. Use immediately.

  • Suspend 4-Bromopyridine HCl in minimal water (ice-cold).

  • Slowly add saturated NaHCO₃ or 1M NaOH until pH ~9-10.

  • Extract rapidly with cold Diethyl Ether or DCM (3x).

  • Dry organic layer over MgSO₄ (keep cold).

  • Do not concentrate to dryness. Use the solution directly in the next step to avoid polymerization.

Visualization: Suzuki Workflow

Workflow Step1 Start: 4-Bromopyridine HCl (Stable Solid) Step2 Add Solvent (Dioxane/H2O) & Excess Base (3.0 eq) Step1->Step2 Step3 In-Situ Neutralization (Free Base Generated) Step2->Step3 Rapid Step4 Add Catalyst & Boronic Acid (Pd-Catalyzed Cycle) Step3->Step4 Step5 Heat (80-90°C) Product Formation Step4->Step5

Figure 3: Optimized workflow for Suzuki coupling utilizing the HCl salt.

Case Studies in Drug Discovery

Kinase Inhibitor Scaffolds

The 4-arylpyridine motif is a recurring structural element in p38 MAP kinase inhibitors and RAF kinase inhibitors. The nitrogen of the pyridine ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

  • Example Strategy: 4-Bromopyridine is coupled with a complex aryl boronate to install the "hinge-binding" region of the inhibitor late in the synthesis. This modular approach allows medicinal chemists to vary the aryl tail (the "solvent-exposed" region) while keeping the pyridine core constant.

Late-Stage Functionalization

Recent methodologies have utilized 4-bromopyridine HCl in "flash chemistry" or flow chemistry setups to minimize the time the unstable free base exists before reacting.

  • Application: Synthesis of antihistamine analogs (e.g., Loratadine derivatives) where a 4-pyridyl group replaces a phenyl ring to alter metabolic stability (lowering lipophilicity via the pyridine nitrogen).

References

  • Stability & Polymerization: Journal of the Chemical Society, "The Polymerisation of 4-Chloropyridine" (Analogous mechanism for Bromo).

  • Suzuki Coupling Protocols: BenchChem, "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine".[2]

  • Medicinal Chemistry Applications: National Institutes of Health (PMC), "A decade of pyridine-containing heterocycles in US FDA approved drugs".

  • Flow Chemistry/Handling: ResearchGate, "One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis".[3]

Sources

Safety data sheet (SDS) for 4-bromo-3-pyridylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling Architecture for 4-Bromo-3-pyridylmethanamine Hydrochloride

Part 1: Executive Summary & Strategic Utility

4-Bromo-3-pyridylmethanamine hydrochloride (CAS: 1335056-34-2) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Its structural duality—offering an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a primary amine for amide bond formation—makes it a linchpin in synthesizing kinase inhibitors and GPCR ligands.[1]

However, its handling requires a nuanced understanding of its physicochemical behavior. Unlike simple inorganic salts, this pyridine derivative exhibits specific hygroscopic tendencies and pH-dependent reactivity that can compromise both operator safety and experimental yield if mismanaged.[1] This guide replaces the static "checklist" approach of a standard SDS with a dynamic, self-validating handling protocol.

Part 2: Chemical Identity & Structural Analysis

The following data establishes the baseline identity for verification upon receipt of the material.

Parameter Technical Specification
IUPAC Name (4-Bromopyridin-3-yl)methanamine hydrochloride
Common Synonyms 4-Bromo-3-(aminomethyl)pyridine HCl; 3-Aminomethyl-4-bromopyridine HCl
CAS Number 1335056-34-2
Molecular Formula C₆H₇BrN₂[1][2][3][4][5] · HCl
Molecular Weight 223.50 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.[1]

Part 3: Hazard Profiling & Toxicology (The "Why")

While classified as an Irritant (GHS07) rather than Corrosive (GHS05), this distinction often leads to complacency.[1] As a Senior Application Scientist, I must highlight the mechanistic risks:

  • The "Salt" Misconception: While the HCl salt mitigates the immediate causticity of the free amine (which is often H314 Corrosive), the compound hydrolyzes in the moisture of mucous membranes (eyes, lungs) to release hydrochloric acid locally.[1]

  • Bromine Lability: Halogenated pyridines can be skin sensitizers. Although not formally classified as a sensitizer in all jurisdictions, the 4-bromo motif is reactive.[1]

GHS Classification (Regulation EC No 1272/2008)[1]
  • H302: Harmful if swallowed.[2][5][6]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Part 4: Operational Protocols (The Self-Validating System)

A "self-validating" system means the protocol includes checks that confirm the safety/quality of the material during the process.[1]

A. Storage & Stability Protocol
  • The Risk: Pyridine HCl salts are hygroscopic.[4][7][8] Moisture uptake leads to "clumping," which alters the stoichiometry (MW changes due to water weight) and creates an acidic surface film.

  • The Protocol:

    • Primary Storage: Store at Room Temperature (RT) in a desiccator cabinet.

    • Validation Check: Before weighing, invert the vial. If the powder flows freely, it is dry. If it adheres to the glass or forms a cake, it has absorbed moisture. Action: Recrystallize or dry under vacuum over P₂O₅ before use in sensitive catalysis.

B. Engineering Controls & PPE
  • Respiratory: Use a fume hood with a minimum face velocity of 0.5 m/s. If weighing >500mg outside a hood, a P2 particulate respirator is required.

  • Dermal:

    • Glove Selection: Nitrile gloves (0.11 mm) are generally sufficient for the solid.

    • Breakthrough Logic: If dissolved in DMSO or Methanol, the solvent drives the permeation. For DMSO solutions, use double-gloving or thicker nitrile/neoprene.[1]

C. Emergency Response Architecture

The following diagram outlines the logical decision tree for exposure incidents.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (H319 Risk) Type->Eye Skin SKIN CONTACT (H315 Risk) Type->Skin Inhale INHALATION (H335 Risk) Type->Inhale RinseEye Rinse 15 mins Lift Eyelids Eye->RinseEye WashSkin Soap & Water Remove Clothing Skin->WashSkin FreshAir Move to Fresh Air Sit Upright Inhale->FreshAir Medical SEEK MEDICAL ATTENTION Present SDS/CAS 1335056-34-2 RinseEye->Medical WashSkin->Medical FreshAir->Medical

Figure 1: Decision logic for acute exposure response.[1][2][5][9] Note that for eye exposure, immediate irrigation takes precedence over transport.[1]

Part 5: Synthesis & Application Context

For researchers using this in drug development, safety is intertwined with chemical success.

Reaction Workflow: Suzuki-Miyaura Coupling When coupling the 4-bromo position with boronic acids:

  • Free-Basing: The HCl salt will consume 1 equivalent of your base (e.g., K₂CO₃, Cs₂CO₃).[1]

    • Correction Factor: You must add extra base (n+1 equivalents) to neutralize the HCl salt before the catalytic cycle can effectively engage.[1] Failure to do so is a common cause of stalled reactions in this scaffold.

  • Solubility: The salt is insoluble in non-polar solvents (Toluene). Use biphasic systems (Toluene/Water) or polar solvents (DMF/Dioxane) to ensure the salt dissolves and reacts.[1]

Workflow Diagram: Handling Logic

HandlingLogic Receive Receive Material (CAS 1335056-34-2) Inspect Visual Inspection (Free Flowing?) Receive->Inspect Dry Dry under Vacuum (Remove H2O) Inspect->Dry Clumped/Sticky Weigh Weigh in Hood (PPE: Nitrile) Inspect->Weigh Free Flowing Dry->Weigh Reaction Reaction Setup (Add n+1 Base) Weigh->Reaction

Figure 2: Pre-reaction validation workflow to ensure stoichiometry and safety.

Part 6: References

  • Sigma-Aldrich. this compound Safety Data Sheet. Product No. [Specific Product Link]. Retrieved from [1]

  • PubChem. Compound Summary: 4-Bromo-3-pyridylmethanamine hydrochloride.[1] National Library of Medicine. Retrieved from [1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated salts. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet for Pyridine Hydrochloride Analogs. Retrieved from [1]

(Note: While specific CAS 1335056-34-2 is a niche research chemical, hazard data is extrapolated from the verified class of halogenated aminomethyl pyridines and supplier data sheets.)[1]

Sources

Strategic Deployment of Heterocyclic Amine Building Blocks in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Nature of Heterocyclic Amines

In Fragment-Based Drug Discovery (FBDD), the initial library is the primary determinant of success.[1] Unlike High-Throughput Screening (HTS), which relies on serendipity within massive libraries (


 compounds), FBDD relies on the efficient sampling of chemical space using smaller, simpler molecules (

compounds).

Heterocyclic amines—pyridines, pyrimidines, indoles, piperazines, and their saturated congeners—are not merely structural fillers; they are privileged scaffolds . They offer a unique trifecta of properties essential for FBDD:

  • Solubility: The basic nitrogen provides a handle for salt formation, ensuring the high aqueous solubility (mM range) required for NMR and crystallographic screening.

  • Directional H-Bonding: Ring nitrogens act as rigid Hydrogen Bond Acceptors (HBA), while NH groups serve as Hydrogen Bond Donors (HBD), critical for anchoring fragments in polar sub-pockets.

  • Vectorial Growth: They provide distinct exit vectors (C-H bonds or functional handles) allowing for precise 3D elaboration without disrupting the core binding mode.

This guide details the operational framework for utilizing these building blocks, moving from library construction to hit validation.

Phase I: Library Design & Physicochemical Logic

The "Rule of Three" and Beyond

While Lipinski’s Rule of 5 governs oral drugs, the Rule of Three (Ro3) governs fragments.[2] A compliant heterocyclic amine fragment must adhere to strict physicochemical boundaries to ensure it remains a valid starting point for optimization.

PropertyRo3 CriterionRationale for Amine Fragments
Molecular Weight < 300 DaLeaves "room" to add mass during optimization without violating oral bioavailability limits later.
cLogP < 3Ensures water solubility and minimizes non-specific hydrophobic aggregation.
H-Bond Donors/Acceptors

3
Limits entropic penalties upon binding; amines provide high-quality, directional interactions.
Rotatable Bonds

3
Reduces the entropic cost of binding (rigidification).
Polar Surface Area (PSA)

60 Ų
Critical for cell permeability in the final lead; amines contribute significantly here.
The Principle of "Sociability" & Vectors

A fragment is useless if it cannot be chemically modified. We select heterocyclic amines based on their Synthetic Vectors —positions on the ring where new chemical matter can be attached.

  • Classic Vectors: Halogens (Br, I) or Boronic acids attached to the ring (Suzuki/Buchwald coupling).

  • Modern Vectors: C-H bonds adjacent to heteroatoms, accessible via photoredox or Minisci-type radical substitutions.

Critical Design Rule: Avoid "dead-end" fragments. Every amine in the library must have at least two distinct growth vectors that do not interfere with the primary binding motif (usually the ring nitrogen).

Phase II: Synthetic Accessibility (The "Make-ability")

The transition from Fragment Hit to Lead Compound requires robust chemistry. For heterocyclic amines, we rely on three pillars of synthesis.

C-H Activation and Late-Stage Functionalization

Traditional cross-coupling requires pre-functionalized handles (e.g., bromides). Modern FBDD utilizes direct C-H functionalization to grow fragments.

  • Minisci Reaction: Radical alkylation of electron-deficient heterocycles (e.g., pyridines) using carboxylic acids or alkyl halides. This allows the introduction of

    
     character (methyl, ethyl, isopropyl groups) to traverse the "Magic Methyl" effect, improving potency and solubility.
    
Buchwald-Hartwig Amination

Essential for linking amine fragments to aryl cores.

  • Catalyst Choice: Third-generation precatalysts (e.g., XPhos Pd G3) are preferred for their ability to couple sterically hindered secondary amines or electron-poor heterocycles at low temperatures, preserving fragment integrity.

Phase III: Screening Methodologies

Screening amine fragments presents unique challenges due to pH sensitivity and exchangeable protons. We utilize a tiered screening approach.

Workflow Visualization

FBDD_Workflow Library Heterocyclic Amine Library (Ro3) PrimaryScreen Primary Screen: STD-NMR / SPR Library->PrimaryScreen 1000-2000 cmps Validation Hit Validation: Kd Determination (NMR/SPR) PrimaryScreen->Validation Hits (Top 5%) Structural Structural Biology: X-ray Crystallography Validation->Structural Validated Binders Optimization Fragment Optimization: Growing/Linking Structural->Optimization 3D Pose Defined Optimization->Structural Iterative Cycle

Caption: Tiered FBDD workflow emphasizing the filter from high-throughput primary screens to low-throughput, high-content structural validation.

Primary Screen: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (


 mM to 

M). It relies on the transfer of magnetization from the protein to the bound ligand.
Protocol: STD-NMR for Amine Fragments

Objective: Identify fragments that bind to the target protein by observing the transfer of saturation from protein protons to ligand protons.[3]

Reagents & Setup:

  • Protein: >20 kDa (for efficient spin diffusion), purified, in deuterated buffer (PBS, pH 7.4, 100%

    
     or 90% 
    
    
    
    /10%
    
    
    ). Conc: 10–20
    
    
    M.
  • Ligand: Fragment pools (5-10 compounds per pool) to minimize H-overlap. Conc: 200–500

    
    M (Ligand excess is crucial, typically 20:1 to 50:1).
    
  • Control: Non-binding control (e.g., DMSO-d6) and a known binder if available.

Step-by-Step Methodology:

  • Sample Prep: Mix protein and ligand pool in 3 mm NMR tubes. Ensure no air bubbles (shimming artifacts).

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (targets protein methyls or amides, avoids ligand signals).

    • Off-Resonance Irradiation: 30 ppm (control, no saturation).

    • Saturation Train: Gaussian shaped pulses, total saturation time 2.0–3.0 seconds.

    • Spin-Lock: 20–50 ms to suppress protein background signals (

      
       filter).
      
  • Acquisition: Interleave on- and off-resonance scans to minimize drift artifacts. Acquire 64–128 scans.

  • Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Analysis:

    • Positive Signal: Signals appearing in the difference spectrum indicate binding.

    • Group Epitope Mapping (GEM): Protons with stronger STD effects are in closer contact with the protein surface. For heterocyclic amines, this reveals if the ring or the substituent is the primary anchor.

Self-Validating Check:

  • Artifact Control: Run the ligand pool without protein. If STD signals persist, it indicates non-specific aggregation or direct irradiation of the ligand (false positive).

Surface Plasmon Resonance (SPR)

SPR provides kinetic data (


, 

) which NMR cannot easily provide.
  • Clean Screen: Amine fragments often bind non-specifically to the carboxymethyl dextran matrix of CM5 chips.

  • Mitigation: Use Ni-NTA chips (for His-tagged proteins) or Streptavidin chips (biotinylated protein) to reduce matrix interference. High salt (150mM+ NaCl) or detergents (0.05% P20) are mandatory to suppress super-stoichiometric binding.

Phase IV: Optimization Strategies

Once a hit is validated and a structure (X-ray) is obtained, the "Fragment-to-Lead" campaign begins.[4]

Fragment Growing

The most common strategy. You hold the core heterocycle fixed (the anchor) and extend into adjacent pockets.

  • Example: A pyridine fragment binds via the ring nitrogen to a hinge region kinase.

  • Action: Use the C-3 or C-4 vector to attach a solubilizing piperazine or a hydrophobic phenyl ring to access the "gatekeeper" pocket.

Fragment Merging

If two fragments bind to adjacent sub-pockets (e.g., identified via X-ray soaking of cocktails), they can be chemically linked.

  • Challenge: The linker must not introduce strain. The "Linker Rule" suggests that the linker should maintain the original orientation of both fragments.

Decision Logic for Optimization

Optimization_Logic Hit Fragment Hit (Kd < 5mM) Structure X-ray Structure? Hit->Structure Vectors Assess Growth Vectors Structure->Vectors Yes SAR SAR by Catalog (Analoging) Structure->SAR No (Blind opt) Grow Fragment Growing Vectors->Grow Single Pocket Link Fragment Linking Vectors->Link Adjacent Hits SAR->Hit Improved Affinity

Caption: Decision matrix for advancing a fragment hit. Structural data is the critical gatekeeper between blind analoging and rational design.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[5] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. [Link][5]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[6] Journal of Medicinal Chemistry. [Link]

  • Hajduk, P. J., et al. (2007). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of (4-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the field of drug development, where the efficient construction of complex molecular architectures is paramount. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for medicinal chemists.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of (4-Bromopyridin-3-yl)methanamine, a key intermediate for the synthesis of novel pyridine-based scaffolds with potential therapeutic applications.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Navigating the Nuances of Heteroaromatic Coupling

The successful execution of a Suzuki-Miyaura coupling, particularly with a substrate like (4-Bromopyridin-3-yl)methanamine, hinges on a nuanced understanding of the reaction mechanism and the interplay of various reaction parameters. The presence of the pyridine nitrogen and the primary amine in the substrate introduces specific challenges that must be addressed through careful selection of the catalytic system and reaction conditions.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4] This cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromopyridin-3-yl)methanamine to form a Pd(II) complex.[2][5][6][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][5][6][8] The base activates the boronic acid, facilitating this transfer.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]

Figure 2. A schematic overview of the experimental workflow.

Detailed Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (4-Bromopyridin-3-yl)methanamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI. [Link]

  • Peng, M., et al. (2025, August 10). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene- N -heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ResearchGate. [Link]

  • Thompson, A. S., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Peng, M., et al. (2024, December 2). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene-N-heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ACS Publications. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. (2021, April 30). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011, September 7). Organic Letters. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. [Link]

  • Chen, Y., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (2025, December 23). ResearchGate. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. (n.d.). [Link]

Sources

Application Note: Protocol for Buchwald-Hartwig Amination of 4-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of pyridine rings via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of medicinal chemistry. However, 4-bromopyridine presents distinct challenges compared to carbocyclic aryl halides:

  • Catalyst Deactivation: The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, forming unreactive Pd-pyridine complexes ("catalyst poisoning").
    
  • Substrate Instability: Free base 4-bromopyridine is unstable and prone to self-polymerization upon storage.

  • Electronic Bias: The electron-deficient nature of the pyridine ring affects the rate of oxidative addition and reductive elimination.

This guide provides a robust, field-tested protocol using 4-bromopyridine hydrochloride directly, eliminating the need to isolate the unstable free base. It prioritizes the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome catalyst poisoning.

Technical Background & Mechanistic Insight

The Challenge of Pyridine Substrates

Unlike phenyl halides, 4-bromopyridine possesses a basic nitrogen atom. In the absence of sterically bulky ligands, this nitrogen binds to the unsaturated Pd(0) or Pd(II) intermediates, sequestering the metal outside the catalytic cycle. This is the primary cause of reaction stalling in pyridine aminations.

Mechanistic Pathway & Poisoning Trap

The diagram below illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to pyridine substrates.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 4-Bromopyridine Poison OFF-CYCLE TRAP (Pd-Pyridine Complex) Pd0->Poison Pyridine N-Coordination AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Regenerate L-Pd(0)

Figure 1: The catalytic cycle showing the competitive off-cycle equilibrium where the pyridine substrate coordinates to Palladium, inhibiting reactivity.

Critical Parameters for Optimization

Ligand Selection (The "Buchwald" Suite)

To prevent the poisoning depicted above, bulky, electron-rich ligands are required. They sterically crowd the Pd center, preventing the approach of the pyridine nitrogen while facilitating oxidative addition.

Amine ClassRecommended LigandRationale
Primary Alkyl Amines BrettPhos High activity; prevents

-hydride elimination.
Secondary Amines RuPhos Excellent for steric bulk; universal applicability.
Anilines XPhos or BrettPhos Balances electronic richness with steric protection.
Difficult Substrates tBuBrettPhos Extreme steric bulk for the most challenging couplings.
Base Selection[1]
  • NaOtBu (Sodium tert-butoxide): The standard base. Fast deprotonation.

  • LHMDS (Lithium bis(trimethylsilyl)amide): Use for base-sensitive substrates (e.g., esters, nitriles) or if the amine is weakly nucleophilic.

  • Cs₂CO₃: Use for substrates sensitive to strong nucleophiles, though reaction times will be significantly longer (often requires 100°C+).

The Palladium Source
  • Pd(OAc)₂: Stable, cheap. Reduced in situ by the phosphine/amine.

  • Pd₂(dba)₃: Useful if the amine is hard to oxidize, but dba can sometimes inhibit the reaction.

  • Pre-catalysts (Gen 3/Gen 4): Highly recommended for reproducibility. These contain the ligand pre-complexed to Pd, ensuring a 1:1 ratio and rapid initiation.

Standardized Experimental Protocol

Objective: Coupling of 4-bromopyridine hydrochloride with a secondary amine using RuPhos.

Materials Checklist
  • Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)

  • Nucleophile: Morpholine (example secondary amine) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv )

    • Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.5 equiv is for the catalytic cycle.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add 4-bromopyridine HCl (194 mg, 1.0 mmol).

    • Add NaOtBu (240 mg, 2.5 mmol). Crucial: Do not reduce this amount.

    • Add RuPhos (18.7 mg, 0.04 mmol) and Pd(OAc)₂ (4.5 mg, 0.02 mmol).

    • Alternative: Add RuPhos Pd G4 (17 mg, 0.02 mmol) instead of separate Pd/Ligand.

  • Evacuation:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with Argon three times to remove O₂.

  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add the Amine (1.2 mmol) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated block/oil bath at 100 °C .

    • Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Check by LC-MS or TLC.[1][2][3] The formation of the free base 4-bromopyridine may be transiently observed if the coupling is slow.

  • Workup:

    • Cool to room temperature.[4][1]

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a small pad of Celite to remove Pd black and insoluble salts.

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Troubleshooting Workflow

Use this decision tree to optimize conditions if the standard protocol fails.

OptimizationTree Start Standard Protocol (RuPhos/BrettPhos + NaOtBu) Check Check LC-MS @ 4 Hours Start->Check Success >90% Conversion Isolate Product Check->Success Works Fail1 Low Conversion (<20%) Starting Material Remains Check->Fail1 Stalled Fail2 Debromination (Pyridine formed) Check->Fail2 Side Reaction Sol1 Increase Temp to 120°C Switch to t-Amyl Alcohol Fail1->Sol1 Catalyst Active? Sol2 Switch Ligand: tBuBrettPhos or AdBrettPhos Fail1->Sol2 Catalyst Poisoned? Sol3 Lower Temp (80°C) Use BrettPhos Fail2->Sol3 Reduce Hydride Source

Figure 2: Strategic decision tree for troubleshooting reaction failures.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by Pyridine N.Switch to bulkier ligand (tBuBrettPhos). Ensure O₂ exclusion.
Hydrodebromination (Pyridine H)

-hydride elimination from amine.
Switch to BrettPhos (resists

-elim). Lower temperature.
Low Yield (Incomplete) Catalyst death (Pd Black formation).Add 10-20% extra ligand relative to Pd. Lower Temp.
Solid Clumping Inefficient stirring of HCl salt.[5]Use mechanical stirring or switch to free-based amine (if amine is salt).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][1][2][7][8][9] Reaction intermediates and structure-activity relationships.[4][2][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Fors, B. P., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols.

Sources

Application Note: Cyclization of (4-Bromopyridin-3-yl)methanamine to Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3,4-dihydropyrido[4,3-d]pyrimidines from (4-bromopyridin-3-yl)methanamine . The guide focuses on two distinct methodologies: a classical condensation-driven approach and a modern Palladium-catalyzed cyclization, providing a robust framework for scaffold diversification.

Introduction & Strategic Analysis

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibition (e.g., EGFR, CDK) and epigenetic modulation. The synthesis of this bicyclic system typically relies on fusing a pyrimidine ring onto a pre-existing pyridine core.

The precursor (4-bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) presents a unique "3+3" cyclization challenge. Unlike 3-aminoisonicotinic acid derivatives, which form fully aromatic systems directly, this precursor contains an exocyclic methylene group (C3-CH₂-NH₂). Consequently, the primary cyclization products are 3,4-dihydro or 1,2,3,4-tetrahydro derivatives. These partially saturated systems offer distinct solubility profiles and 3D-vectors for target engagement compared to their flat, aromatic counterparts.

Retrosynthetic Logic

To close the pyrimidine ring, we must bridge the primary amine (nucleophile) and the C4-bromide (electrophile) with a one-carbon (amidine) or heteroatom-carbon (urea/thiourea) synthon.

  • Path A (Amidine Route): Reaction with an orthoester or amide acetal forms an amidine intermediate. Cyclization occurs via intramolecular

    
     or Pd-catalysis.
    
  • Path B (Urea/Thiourea Route): Reaction with isocyanates/isothiocyanates yields ureas/thioureas. Ring closure is achieved via Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig).

ReactionScheme Start (4-Bromopyridin-3-yl) methanamine Inter1 Intermediate A: Formamidine/Amidine Start->Inter1 + R-C(OEt)3 or DMF-DMA Inter2 Intermediate B: Urea/Thiourea Start->Inter2 + R-N=C=X (X=O,S) Prod1 Product A: 3,4-Dihydropyrido [4,3-d]pyrimidine Inter1->Prod1 Intramolecular SNAr / Pd-Cat Prod2 Product B: 2-Amino/Thio-3,4-dihydro pyrido[4,3-d]pyrimidine Inter2->Prod2 Pd-Cat C-N Coupling (Buchwald-Hartwig)

Caption: Divergent synthetic pathways for accessing distinct pyrido-pyrimidine subclasses from a common bromopyridine precursor.

Protocol A: Synthesis via Amidine Insertion ( )

This method is ideal for generating the unsubstituted or C2-alkyl/aryl substituted core. It relies on the inherent reactivity of the C4-bromide, which is activated by the pyridine nitrogen (especially under acidic conditions or high heat).

Materials
  • Precursor: (4-Bromopyridin-3-yl)methanamine hydrochloride (1.0 equiv)

  • Reagent: Triethyl orthoformate (HC(OEt)₃) or N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (excess)

  • Catalyst (Optional): Acetic acid (glacial) or p-TsOH (5 mol%)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane

  • Base: Cesium Carbonate (

    
    ) or DIPEA (if using HCl salt)
    
Step-by-Step Methodology
  • Free Base Formation: If starting with the hydrochloride salt, dissolve 1.0 g (4.4 mmol) of the precursor in 10 mL MeOH and add 1.2 equiv of DIPEA. Stir for 10 min, concentrate, and re-dissolve in the reaction solvent (e.g., 1,4-Dioxane).

  • Amidine Formation: Add Triethyl orthoformate (5.0 equiv, 22 mmol) and catalytic p-TsOH (0.22 mmol).

  • Cyclization:

    • Thermal Method: Heat the mixture to reflux (100–110 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the intermediate amidine (typically [M+H]+ ~ 241/243 for Br-intermediate).

    • Microwave Method:[1][2] Heat at 140 °C for 45 minutes in a sealed vessel.

  • Workup:

    • Cool to room temperature.

    • Evaporate volatiles under reduced pressure.

    • Dilute with EtOAc and wash with saturated

      
      .
      
  • Purification: The product, 3,4-dihydropyrido[4,3-d]pyrimidine , is often polar. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Critical Note: If the thermal cyclization is sluggish (common due to the moderate activation of C4-Br), switch to the Palladium-Catalyzed Protocol below for the ring-closure step.

Protocol B: Palladium-Catalyzed Cyclization (Buchwald-Hartwig)

This is the gold standard for reliability, especially when synthesizing 2-amino or 2-thio derivatives which are difficult to cyclize thermally.

Mechanism

The reaction proceeds via a cascade:

  • Formation of the urea/thiourea/amidine.

  • Oxidative addition of Pd(0) to the C4-Br bond.

  • Intramolecular amine coordination and reductive elimination to form the C4-N bond.

Materials
  • Substrate: Functionalized intermediate (e.g., N-((4-bromopyridin-3-yl)methyl)thiourea).

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)₂ (5 mol%).
    
  • Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%). Xantphos is preferred for its large bite angle, facilitating reductive elimination in 6-membered rings.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Experimental Workflow
  • Preparation of Intermediate:

    • React (4-bromopyridin-3-yl)methanamine (1.0 mmol) with Phenyl isothiocyanate (1.0 mmol) in DCM (5 mL) at RT for 2 hours.

    • Evaporate solvent to obtain the crude thiourea.

  • Catalyst Loading:

    • In a glovebox or under Argon, charge a reaction vial with:

      • Crude thiourea (1.0 mmol)

      • 
         (23 mg, 0.025 mmol)
        
      • Xantphos (29 mg, 0.05 mmol)

      • 
         (650 mg, 2.0 mmol)
        
  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100 °C for 4–8 hours.

    • Visual Check: The reaction often turns from dark red to orange/yellow upon completion.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Data Summary Table
ParameterMethod A (Thermal

)
Method B (Pd-Catalyzed)
Primary Utility Simple cores (H, Alkyl at C2)Complex cores (Amino, Thio at C2)
Key Reagent Orthoesters, AmidesIsocyanates, Pd/Ligand
Temperature 110–140 °C80–100 °C
Yield (Typical) 40–60%75–90%
Tolerance High acid toleranceSensitive to oxidizing agents
Product State 3,4-dihydro (often aromatizes in air)Stable 3,4-dihydro/tetrahydro

Troubleshooting & Self-Validation

This protocol includes "self-validating" checkpoints to ensure scientific integrity:

  • TLC Monitoring: The starting material (amine) is highly polar and stains with Ninhydrin (purple). The intermediate (urea/amidine) is less polar. The cyclized product is often fluorescent under UV (254/365 nm) due to the extended conjugation of the bicyclic system.

  • NMR Diagnostic:

    • Precursor: The methylene protons (

      
      ) appear as a singlet/doublet around 
      
      
      
      3.8–4.0 ppm.
    • Cyclized Product: These protons typically shift downfield (

      
       4.5–5.0 ppm) and may split into an AB system if the ring puckers, or remain a singlet in the dihydro- form. The disappearance of the broad NH₂ signal and the C4-Br carbon signal (~130-140 ppm in 
      
      
      
      C) confirms cyclization.
  • Oxidation Risk: The 3,4-dihydropyrido[4,3-d]pyrimidine is susceptible to oxidation to the fully aromatic species. If the mass spectrum shows [M-2H], spontaneous dehydrogenation has occurred. To prevent this, store under inert atmosphere or intentionally oxidize using

    
     if the aromatic target is desired.
    

Workflow Visualization

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Cyclization Step1 Dissolve Precursor (DCM or Dioxane) Step2 Add Electrophile (Isothiocyanate/Orthoester) Step1->Step2 Step3 Confirm Intermediate (LC-MS / TLC) Step2->Step3 Step4 Add Catalyst System (Pd2(dba)3 / Xantphos / Cs2CO3) Step3->Step4 If Pd Route Step5 Heat to 100°C (Inert Atmosphere) Step3->Step5 If Thermal Route (Skip Cat) Step4->Step5 Step6 Monitor Completion (Disappearance of Br-species) Step5->Step6

Caption: Operational workflow for the conversion of (4-bromopyridin-3-yl)methanamine to pyrido-pyrimidine scaffolds.

References

  • Susvilo, I. et al. "Novel Method for Synthesis of Pyrido[4,3-d]pyrimidines." ResearchGate, 2005. Link

  • Castagnolo, D. et al. "Domino Alkylation-Cyclization Reaction... A New Facile Synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones." Synlett, 2009.[1] Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.
  • Li, Z.-Y. et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[3] Synthesis, 2013.[3] Link

  • PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information, 2025. Link

Sources

Application Note: Synthesis of Kinase Inhibitors Using 4-Bromo-3-pyridylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility of 4-bromo-3-pyridylmethanamine (CAS 1060805-63-1) in the design and fabrication of kinase inhibitors. It addresses the specific reactivity profile of this bifunctional building block, offering protocols for both linear "linker" strategies and cyclization "scaffold" strategies.

Introduction: The Bifunctional Ortho-Handle

In the landscape of kinase inhibitor design, 4-bromo-3-pyridylmethanamine represents a high-value "ortho-disposed" bifunctional scaffold. Its utility stems from two distinct reactive handles positioned in a specific geometric relationship:

  • C3-Aminomethyl Group (Linker/Head): A primary amine suitable for amide coupling, reductive amination, or urea formation.[1][2] In Type I/II kinase inhibitors, this often serves as the attachment point for the "hinge-binding" motif or the "solvent-front" solubilizing tail.

  • C4-Bromide (Coupling Partner): An electron-deficient aryl bromide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Ortho-Geometry (Cyclization Potential): The 1,2-relationship between the amine and bromide allows for intramolecular cyclization , granting access to fused bicyclic cores such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (aza-isoindolinones), which are privileged scaffolds in kinases like PI3K , MK2 , and ROCK .[1]

Retrosynthetic Strategies

The synthesis generally follows one of two divergent pathways depending on the target inhibitor class.

Pathway A: Linear Functionalization (The "Linker" Strategy)

Used when the pyridine ring acts as a central connector between a hinge binder and a hydrophobic tail (e.g., mimicking the topology of Imatinib or Sorafenib).[1][2]

  • Step 1: Functionalization of the primary amine (Amide/Urea formation).

  • Step 2: Cross-coupling at the C4-bromide.

Pathway B: Scaffold Cyclization (The "Core" Strategy)

Used to generate fused bicyclic ATP-mimetics.

  • Step 1: Palladium-catalyzed aminocarbonylation (CO insertion).[1]

  • Step 2: N-alkylation or further decoration of the fused lactam.

SyntheticPathways SM 4-Bromo-3-pyridylmethanamine (Starting Material) Amide Intermediate A: Amide/Urea Linker (Bromide intact) SM->Amide R-COCl or R-NCO Lactam Intermediate B: Pyrrolo[3,4-c]pyridin-1-one (Fused Core) SM->Lactam Pd(OAc)2, CO (g) Aminocarbonylation LinearInhibitor Target A: Linear Kinase Inhibitor (e.g., Sorafenib analog) Amide->LinearInhibitor Suzuki Coupling (Ar-B(OH)2, Pd) FusedInhibitor Target B: Fused Bicyclic Inhibitor (e.g., PI3K/ROCK active) Lactam->FusedInhibitor N-Alkylation / Decoration

Figure 1: Divergent synthetic workflows for 4-bromo-3-pyridylmethanamine.[1]

Detailed Experimental Protocols

Protocol A: Urea Linker Synthesis (Linear Pathway)

This protocol describes the synthesis of a urea linkage, a common motif in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) to access the DFG-out pocket.[1][2]

Reaction Overview: R-NCO + H2N-CH2-Py-Br → R-NH-CO-NH-CH2-Py-Br

Reagents:

  • 4-bromo-3-pyridylmethanamine (1.0 equiv)[1]

  • Aryl Isocyanate (1.1 equiv) (e.g., 3-trifluoromethylphenyl isocyanate)[1][2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

  • Triethylamine (Et3N) (optional, 1.5 equiv if amine is a salt)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-3-pyridylmethanamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

    • Note: If starting with the hydrochloride salt, add Et3N (1.5 mmol) and stir for 10 minutes to liberate the free base.[1][2]

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS.[3] The product usually precipitates or shows a distinct shift in retention time.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.[1][2]

    • If soluble: Concentrate the solvent to ~1 mL, add Hexanes/Ether to induce precipitation, or purify via flash column chromatography (MeOH/DCM gradient).[1][2]

  • Validation: 1H NMR should show two distinct urea protons (singlets/broad) around 8.0–9.5 ppm.[1][2]

Protocol B: Suzuki-Miyaura Coupling (C4-Arylation)

Coupling at the C4 position of the pyridine ring can be challenging due to the electron-deficient nature of the ring and potential catalyst poisoning by the pyridine nitrogen.

Reaction Overview: R-NH-CO-NH-CH2-Py-Br + Ar-B(OH)2 → Kinase Inhibitor[1]

Reagents:

  • Bromide Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2][4]·DCM (5 mol%) or Pd2(dba)3 / XPhos (for difficult substrates)[1][2]

  • Base: K2CO3 (2.0 M aq.[1][2] solution, 3.0 equiv) or Cs2CO3 (solid)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide intermediate, boronic acid, and base. Add the solvent mixture.[3][4] Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling).[1][2]

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Extract aqueous layer with EtOAc (2x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final inhibitors to ensure removal of Palladium traces.

Protocol C: Aminocarbonylation (Cyclization to Pyrrolopyridinone)

This advanced protocol converts the linear starting material into a fused bicyclic core.

Reaction Overview: Intramolecular Pd-catalyzed CO insertion

Reagents:

  • 4-bromo-3-pyridylmethanamine (1.0 equiv)[1]

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl [Mo(CO)6] (solid source).[1][2]

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Ligand: Xantphos (5-10 mol%) - Crucial for regioselectivity and efficiency.[1]

  • Base: Triethylamine (2.0 equiv)[1][2]

  • Solvent: Toluene or DMF[1]

Step-by-Step Procedure:

  • Setup: In a pressure tube, dissolve the amine (1.0 mmol), Pd(OAc)2, Xantphos, and Et3N in Toluene (10 mL).

  • CO Introduction:

    • Method A (Balloon): Purge the vessel with CO gas three times, then keep under a balloon of CO.

    • Method B (Solid Source): Add Mo(CO)6 (1.0 equiv) and seal immediately.[1][2]

  • Cyclization: Heat to 100°C for 16 hours. The proximity of the amine to the Pd-inserted aryl species favors the formation of the 5-membered lactam ring.

  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Result: The product is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . This core can now be N-alkylated to introduce the "tail" of the inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Catalyst poisoning by Pyridine NSwitch to Pd(dppf)Cl2 or XPhos Pd G3 . Increase temp to 110°C.
Protodebromination (Br replaced by H)Hydride source in reactionEnsure solvents are anhydrous (if not using water mix).[1][2] Reduce reaction time.
Incomplete Urea Formation Isocyanate hydrolysisEnsure DCM is anhydrous. Add molecular sieves to the reaction.
Pd Black Precipitation Catalyst decompositionAdd excess ligand (PPh3 or XPhos).[1][2] Ensure rigorous O2 exclusion.

References

  • Structure & Reactivity: PubChem. (4-Bromopyridin-3-yl)methanamine Compound Summary. National Library of Medicine. Link

  • Suzuki Coupling on Pyridines: BenchChem. Application Notes for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Link (Analogous reactivity profile).[1][2]

  • Urea Synthesis: Common Organic Chemistry. Urea Formation: Amine + Isocyanate.[5] Link

  • Carbonylation Strategy: Cao, H., et al. "Palladium-catalyzed carbonylation of aryl halides."[1][6][7] Journal of Organic Chemistry. (General methodology for lactam formation).

  • Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Aminomethyl-4-Bromopyridine

[1]

Case ID: #SM-PYR-3AM-4BR Subject: Yield Improvement & Catalyst Turnover Optimization Status: Open for Resolution[1]

Executive Summary: The "Chelation Trap"

The coupling of 3-aminomethyl-4-bromopyridine is notoriously difficult not due to the electronics of the pyridine ring, but due to a specific structural failure mode: Catalyst Sequestration .

The 3-aminomethyl group, combined with the pyridine nitrogen, creates a perfect geometry to form a stable, 5-membered palladacycle.[1] This "pincer-like" chelation effectively removes Palladium from the catalytic cycle, resulting in stalled reactions and low yields regardless of heating or time.[1]

The Solution Hierarchy:

  • Ligand Overpowering: Using sterically demanding ligands (Buchwald Type) to physically block amine coordination.

  • Substrate Masking: Protecting the amine (Boc/Cbz) to remove Lewis basicity.

  • Boron Stabilization: Using Potassium Trifluoroborates to prevent side-reactions of the coupling partner.

Diagnostic & Mechanistic Visualization[1]

The following diagram illustrates the competition between the productive catalytic cycle and the destructive chelation pathway.

SuzukiMechanismStartSubstrate:3-aminomethyl-4-bromopyridineOxAddOxidative AdditionComplex (Pd-II)Start->OxAdd+ Pd(0)Pd0Active Catalyst[L-Pd(0)]Pd0->OxAddTrapCATALYST DEATHStable 5-Membered Chelate(Non-Reactive)OxAdd->TrapFAST: IntramolecularAmine CoordinationTransMetTransmetallation(Boronate + Base)OxAdd->TransMetSLOW: Requires Bulky Ligandto block AmineRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0RegenerationProductCoupled ProductRedElim->Product

Figure 1: The "Chelation Trap" mechanism showing how the aminomethyl group sequesters Palladium (Red Path) versus the desired cycle (Green Path).

Recommended Protocols

Method A: The "Ligand Overpowering" Protocol (Direct Coupling)

Best for: Rapid screening when protecting group chemistry is undesirable.

The Logic: You must use a ligand bulky enough to prevent the substrate's amine from binding to the Pd center, yet flexible enough to allow the reaction to proceed. XPhos and SPhos are the gold standards here.

ComponentSpecificationRole
Catalyst XPhos Pd G3 (or G4)Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid initiation. Avoid Pd(PPh3)4.
Loading 2.0 - 5.0 mol%Higher loading compensates for partial poisoning.[1]
Base

(3.0 equiv)
Anhydrous, finely ground. Weak enough to spare functional groups, strong enough for activation.[1]
Solvent 1,4-Dioxane : Water (4:[1][2]1)Water is mandatory to solubilize the inorganic base and activate the boronic acid.[3]
Temp 80°C - 100°CHigh temp required to overcome the energy barrier of the electron-deficient ring.

Step-by-Step:

  • Charge a vial with 3-aminomethyl-4-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Add

    
      (3.0 equiv).
    
  • Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling).

  • Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.

  • Heat to 100°C for 2-4 hours.

  • Check: If conversion stalls at 50%, add another 1 mol% catalyst.[1]

Method B: The "Substrate Masking" Protocol (Boc-Protection)

Best for: Scale-up and high-reliability synthesis.

The Logic: Converting the primary amine to a carbamate (Boc) adds steric bulk and withdraws electron density from the nitrogen lone pair, completely shutting down the chelation mechanism.

Workflow:

  • Protection: React substrate with

    
     (1.1 equiv) in DCM/TEA. Isolate N-Boc-3-aminomethyl-4-bromopyridine .[1]
    
  • Coupling:

    • Catalyst:

      
       (Standard catalyst now works).
      
    • Base:

      
       or 
      
      
      .
    • Solvent: Toluene/Water or Dioxane/Water.[1][3]

    • Temp: 80°C.

  • Deprotection: TFA/DCM (standard removal).

Note: While this adds two steps, the yield of the coupling step often jumps from <30% (unprotected) to >85% (protected).

Method C: The Molander Modification (Unstable Partners)

Best for: When the coupling partner is a heterocycle prone to protodeboronation (e.g., 2-pyridine boronic acid).

The Logic: Standard boronic acids decompose rapidly under the basic/aqueous conditions required for aminopyridines. Potassium Trifluoroborates (

Protocol Adjustment:

  • Boron Source: Use Potassium Organotrifluoroborate (1.5 equiv).

  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Solvent: THF : Water (10:1) or Toluene : Water (3:1).

  • Base:

    
     (3.0 equiv).
    
  • Duration: These often require longer times (12-16h) at reflux.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Reaction turns black immediately, no product. "Palladium Black" precipitation.[1] The amine stripped the ligands from Pd.Switch to XPhos Pd G3 or SPhos Pd G3 . These ligands bind tighter than the substrate amine.
Starting material consumed, but mass matches "dimer". Homocoupling of the boronic acid.[1]1. Degas solvents more thoroughly (freeze-pump-thaw).[3] 2. Slow addition of the boronic acid (syringe pump).
Starting material remains, Boronic acid gone. Protodeboronation (Hydrolysis of C-B bond).[1]1. Switch to Potassium Trifluoroborate salt.[1] 2. Reduce water ratio (try 10:1 Dioxane:H2O). 3. Lower temp to 60°C and extend time.
Product mass is +12 or +24 units higher. Imine formation (if Boronic acid has aldehyde/ketone).The free amine is reacting with the carbonyl. Must use Method B (Boc Protection).
Low conversion (<20%) despite XPhos. Strong chelation effect.Increase catalyst loading to 5-10 mol%. If still failing, Method B is mandatory.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][4] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[1]

    • Key Insight: Establishes XPhos and SPhos as superior ligands for hindered or electron-rich substr
  • Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[1][5] The Journal of Organic Chemistry, 2003, 68(11), 4302–4314.[1]

    • Key Insight: Protocol for using trifluoroborates to avoid protodeboronation in heterocyclic couplings.[1][5]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][5] Chemical Reviews, 1995, 95(7), 2457–2483.[1]

    • Key Insight: Foundational text on the role of bases and water in the transmetall
  • BenchChem Application Notes. "Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine." BenchChem Technical Library, 2025.[1]

    • Key Insight: Practical troubleshooting for aminopyridine substrates, emphasizing catalyst inactivity due to chel

Technical Support Center: A Senior Application Scientist's Guide to Handling Hygroscopic Pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter this versatile yet challenging reagent in their daily work. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of working with this hygroscopic salt. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine hydrochloride so hygroscopic?

Pyridine hydrochloride is the salt formed from the neutralization of pyridine, a weak base, with hydrochloric acid. The resulting pyridinium cation has an acidic proton on the nitrogen atom, which can readily form hydrogen bonds with atmospheric water molecules. This strong affinity for water is the primary reason for its hygroscopic nature, causing the crystalline solid to absorb moisture from the air and potentially become a sticky or clumped solid.[1][2][3]

Q2: How can I visually assess if my pyridine hydrochloride has been compromised by moisture?

A pristine, anhydrous sample of pyridine hydrochloride should be a free-flowing, white to off-white crystalline solid. The first visual indication of moisture absorption is clumping or caking of the powder. In more severe cases, the salt may appear as a damp, sticky solid or even partially liquefy into a viscous oil, especially if it has been exposed to a humid environment for an extended period.[2]

Q3: What are the primary consequences of using "wet" pyridine hydrochloride in my reaction?

The presence of water in pyridine hydrochloride can have several detrimental effects on a chemical reaction:

  • Reagent Inactivation: In reactions where water-sensitive reagents such as acid chlorides, anhydrides, or organometallics are used, the absorbed water can lead to their hydrolysis, rendering them inactive and reducing the overall yield.

  • Catalyst Poisoning: For reactions catalyzed by species that are sensitive to water, the moisture can poison the catalyst, leading to a significant drop in reaction rate or complete inhibition.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of the desired product or intermediates, leading to a more complex product mixture and lower purity.

  • Inconsistent Reaction Kinetics: The variable amount of water in a compromised reagent will lead to poor reproducibility of your experimental results.

Q4: What are the ideal storage conditions for pyridine hydrochloride?

To maintain its anhydrous nature, pyridine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is highly recommended to store it in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel. For particularly moisture-sensitive applications, storage inside a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the best practice.[4]

Q5: Can I dry pyridine hydrochloride that has been exposed to moisture?

Yes, it is possible to dry pyridine hydrochloride that has absorbed water. A common laboratory practice is to dry the salt under vacuum at an elevated temperature. However, it is crucial to control the temperature to avoid decomposition. For more detailed procedures, please refer to the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Scenario 1: My reaction yield is significantly lower than expected.

Possible Cause: The most probable culprit when using pyridine hydrochloride in a moisture-sensitive reaction is the presence of water.

Troubleshooting Steps:

  • Assess the Reagent: Visually inspect your pyridine hydrochloride. Is it free-flowing or clumped?

  • Dry the Reagent: If you suspect moisture contamination, dry the pyridine hydrochloride using one of the validated methods outlined in the "Experimental Protocols" section.

  • Verify Dryness: Before use, ensure the reagent is anhydrous. While Karl Fischer titration is the gold standard, other qualitative and quantitative methods can be employed.

  • Inert Atmosphere: For highly sensitive reactions, weigh and handle the dried pyridine hydrochloride in a glovebox to prevent re-exposure to atmospheric moisture.[4]

  • Re-run the Reaction: Perform the reaction again with the freshly dried pyridine hydrochloride under strictly anhydrous conditions.

Scenario 2: I am observing unexpected byproducts in my reaction.

Possible Cause: The presence of water from the pyridine hydrochloride can lead to hydrolysis of starting materials, intermediates, or even the final product, resulting in impurities.

Troubleshooting Steps:

  • Analyze the Byproducts: If possible, identify the structure of the byproducts. Does their structure suggest a hydrolysis reaction?

  • Review the Reaction Mechanism: Consider all points in your reaction mechanism where water could intercept a reactive intermediate.

  • Implement Rigorous Drying: Dry all reagents and solvents thoroughly. For pyridine hydrochloride, follow the recommended drying protocols.

  • Use a Fresh Bottle: If you have an unopened bottle of pyridine hydrochloride, consider using it for a control experiment to see if the byproduct profile changes.

Scenario 3: My pyridine hydrochloride appears oily and difficult to handle.

Possible Cause: This is a clear indication of significant water absorption.

Troubleshooting Steps:

  • Drying is Essential: The material must be dried before use. Vacuum drying at an elevated temperature is the most effective method.

  • Recrystallization as an Alternative: If drying proves difficult or the material is heavily contaminated, recrystallization can be an effective purification and drying method. A possible procedure is to dissolve the salt in a minimal amount of a suitable alcohol (like ethanol) and precipitate the anhydrous salt by adding a non-polar solvent in which it is insoluble (like diethyl ether).[2] The resulting solid should then be collected by filtration under an inert atmosphere and dried under high vacuum.

Data Presentation

ParameterRecommended Value/ConditionSource
Storage Temperature Room Temperature (Cool, Dry Place)[3]
Storage Atmosphere Inert Gas (Nitrogen or Argon) in a Desiccator or Glovebox[4]
Vacuum Drying Temperature 50-80 °C[5]
Benchmark Water Content < 0.2% w/w[5]

Experimental Protocols

Protocol 1: Validated Drying of Pyridine Hydrochloride via Vacuum Oven

This protocol is designed to remove absorbed moisture from pyridine hydrochloride to a level suitable for most moisture-sensitive reactions.

Methodology:

  • Preparation: Place the clumped or suspect pyridine hydrochloride in a clean, dry crystallizing dish or watch glass. Spread the solid in a thin layer to maximize surface area.

  • Vacuum Oven Setup: Place the dish in a vacuum oven. Ensure the oven is connected to a vacuum pump equipped with a cold trap to capture any evolved moisture.

  • Drying Conditions: Heat the oven to a temperature between 50-80 °C.[5] A temperature of 60 °C is a good starting point to avoid any potential decomposition.

  • Applying Vacuum: Once the desired temperature is reached, slowly apply vacuum to the oven. A sudden application of vacuum can cause the fine powder to be aspirated into the vacuum line.

  • Drying Time: Dry the pyridine hydrochloride under full vacuum for at least 12-24 hours. The exact time will depend on the amount of material and the initial water content.

  • Cooling and Storage: After the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried pyridine hydrochloride to a tightly sealed container and store it in a desiccator or glovebox.

Protocol 2: Assessing Dryness via ¹H NMR Spectroscopy

For laboratories without access to a Karl Fischer titrator, ¹H NMR spectroscopy can be a useful tool to qualitatively and even semi-quantitatively assess the water content.[6][7]

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a small amount of the dried pyridine hydrochloride (e.g., 10-20 mg) into a clean, dry NMR tube.

  • Solvent Addition: Add a known volume of a dry, deuterated solvent in which both pyridine hydrochloride and water are soluble (e.g., DMSO-d₆ or CD₃OD). Ensure the solvent itself is anhydrous by using a fresh, sealed bottle.

  • Acquire the Spectrum: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The water peak will appear as a broad singlet. In DMSO-d₆, it typically appears around 3.3 ppm. By integrating the water peak and comparing it to the integration of the pyridinium protons, you can estimate the molar ratio of water to pyridine hydrochloride. For a more quantitative measurement, a known internal standard can be added.

Mandatory Visualizations

Workflow for Handling a New Bottle of Pyridine Hydrochloride

G cluster_optional Optional for Highly Sensitive Applications A Receive New Bottle of Pyridine Hydrochloride B Inspect Seal and Container Integrity A->B C Is the Seal Broken or Container Damaged? B->C D Quarantine and Contact Supplier C->D Yes E Store in a Desiccator in a Cool, Dry Place C->E No F Is the Reaction Highly Moisture-Sensitive? E->F G Use Directly from the Bottle (Work Quickly) F->G No H Transfer an Aliquot to a Separate Container Inside a Glovebox F->H Yes J Proceed with Experiment G->J I Perform a Pre-use Drying Step (See Protocol 1) H->I Consider if extreme dryness is required H->J I->J

Caption: Decision workflow for a new bottle of pyridine hydrochloride.

Troubleshooting Logic for Poor Reaction Outcome

G A Poor Reaction Outcome (Low Yield, Impurities) B Review Reaction Parameters (Temp, Time, Stoichiometry) A->B C Are Parameters Correct? B->C D Correct Parameters and Repeat C->D No E Investigate Reagent Quality C->E Yes F Is Pyridine Hydrochloride Hygroscopic Nature a Factor? E->F G Consider Other Reagent Degradation F->G No H Dry Pyridine Hydrochloride (See Protocol 1) F->H Yes I Assess Dryness (e.g., NMR, KF Titration) H->I J Repeat Reaction with Dried Reagent under Inert Atmosphere I->J K Problem Solved? J->K L Success! K->L Yes M Further Investigation Needed (Catalyst, Solvent, etc.) K->M No

Caption: Troubleshooting logic for reactions involving pyridine hydrochloride.

References

  • A Method for Detecting Water in Organic Solvents. Organic Letters.[Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed.[Link]

  • How do you handle hygroscopic salts? HepatoChem.[Link]

  • Purification of Pyridine. Chempedia - LookChem.[Link]

  • Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H‐NMR) Spectroscopy. ResearchGate.[Link]

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. PubMed.[Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Figshare.[Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate.[Link]

  • Extractive distillation of pyridine-water azeotrope with a bisphenol.
  • Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis. ACS Publications.[Link]

  • Workup: Drying Methods. University of Rochester Department of Chemistry.[Link]

  • Harvesting of aerial humidity with natural hygroscopic salt excretions. PMC - NIH.[Link]

  • DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. CDC Stacks.[Link]

  • Hygroscopic properties of internally mixed particles composed of NaCl and water-soluble organic acids. PubMed.[Link]

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar.[Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.[Link]

  • FTIR analysis of water structure and its significance in the flotation of sodium carbonate and sodium bicarbonate salts. ResearchGate.[Link]

  • The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace.[Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. ScienceDirect.[Link]

  • How to dry the pyridine? ResearchGate.[Link]

  • Drying and Storing Hygroscopic Salts. Reddit.[Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.[Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride.
  • Method for recovering pyridine.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.[Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate.[Link]

  • Pyridine‐directed indole C−H glycosylation with glycosyl chlorides. ResearchGate.[Link]

  • Spectroscopic investigations on pure water and aqueous salt solutions in the mid infrared region. RosDok.[Link]

  • One‐Step Aqueous Synthesis of Glycosyl Pyridinium Salts, Electrochemical Study, and Assessment of Utility as Precursors of Glycosyl Radicals Using Photoredox Catalysis. PMC.[Link]

  • Esterification of pyridine carboxylic acids.
  • Hygroscopic Salts and Hidden Damp – Why Most Repairs Keep Failing. Preservit.[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Homogeneous esterification of cellulose and characterization of cellulose esters. Der Pharma Chemica.[Link]

  • Esterification of pyridine carboxylic acids.
  • Pyridine. Wikipedia.[Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC.[Link]

  • What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot.[Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.[Link]

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Technical Support Center: Effective Removal of Palladium Impurities from (4-Bromopyridin-3-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of palladium catalysts from reaction mixtures involving (4-Bromopyridin-3-yl)methanamine and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions involving (4-Bromopyridin-3-yl)methanamine so challenging?

A1: The primary challenge stems from the molecular structure of (4-Bromopyridin-3-yl)methanamine itself. The presence of two nitrogen atoms—one in the pyridine ring and one in the primary amine side chain—creates a bidentate chelation effect with palladium.[1] This strong coordination forms stable, soluble palladium complexes that are often difficult to remove using standard methods like simple filtration through Celite®.[1]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the FDA and EMA enforce strict limits on elemental impurities in drug products.[2] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral medications is typically 100 µ g/day .[3] This often translates to a concentration limit of less than 10 ppm in the final API, depending on the maximum daily dose of the drug.[3]

Q3: What are the most common and effective methods for palladium removal in this context?

A3: The most successful strategies for removing palladium from polar, nitrogen-containing compounds include:

  • Adsorption onto Solid-Supported Scavengers: These materials, based on silica or polystyrene, are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and trimercaptotriazine (TMT).[1][4] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.

  • Activated Carbon Treatment: This is a cost-effective method for adsorbing palladium.[1] However, its non-specific nature can sometimes lead to the loss of the desired product.[1]

  • Aqueous Washes with Chelating Agents: Washing the organic reaction mixture with an aqueous solution of a chelating agent like N-acetylcysteine can effectively extract soluble palladium species.[2]

  • Crystallization: If your product is a solid, crystallization can be a highly effective final purification step to purge residual palladium, which often remains in the mother liquor.

Q4: How do I accurately quantify the amount of residual palladium in my sample?

A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] This technique offers high sensitivity and is required for final product validation to meet regulatory standards.[5] For high-throughput screening of scavenger effectiveness during process development, fluorescent detection kits are also available.[5]

Troubleshooting Guide for Palladium Removal

Issue Potential Cause(s) Suggested Solutions & Explanations
High residual palladium (>50 ppm) after initial purification attempt (e.g., filtration). Strong chelation of palladium by the aminopyridine product, leading to soluble palladium complexes.[1]1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for strong metal binding. Thiol- or TMT-based scavengers are often effective.[1] 2. Optimize Scavenging Conditions: Increase the temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.[1] 3. Consider a Combination of Methods: A sequential treatment, such as an aqueous wash with N-acetylcysteine followed by a solid scavenger, can be highly effective.[2]
Significant loss of (4-Bromopyridin-3-yl)methanamine product during scavenging. Non-specific adsorption of the polar product onto the purification medium, especially with activated carbon.[1]1. Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1] 2. Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Perform a small-scale screening experiment. 3. Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. A more polar solvent may reduce product loss on a non-polar support.[1][6][7] 4. Alternative Purification: If product loss remains high, consider crystallization as the primary purification method.
Inconsistent palladium removal results between batches. 1. Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II)) in the crude reaction mixture. 2. Inconsistent handling or age of the scavenger.1. Standardize the Work-up Procedure: Ensure that the reaction work-up prior to scavenging is consistent to control the palladium species. 2. Proper Scavenger Handling: Store scavengers according to the manufacturer's instructions. Some are sensitive to air and moisture. 3. Pre-treatment: Consider a mild oxidation or reduction step before scavenging to convert all palladium to a single oxidation state, for which the chosen scavenger has the highest affinity.
Scavenger appears ineffective, with minimal reduction in palladium levels. 1. Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium-ligand complex in your reaction. 2. Product Interference: The strong chelation by your product may be preventing the scavenger from accessing the palladium center.1. Conduct a Scavenger Screening Study: Test a panel of scavengers with different functional groups (thiol, TMT, amine-based) and on different solid supports (silica, polystyrene).[8][9] 2. Solvent Effects: The choice of solvent can impact the conformation of your product and the accessibility of the chelated palladium.[6][7][10][11] Screen for scavenger efficacy in different solvents.

Scavenger Selection and Performance Guide

Choosing the right scavenger is critical. The following table summarizes common scavenger types and their typical performance. Note that efficiency is highly dependent on the specific reaction conditions.[1] A screening study is always recommended.[8][9]

Scavenger Type Functional Group Support Typical Initial Pd (ppm) Typical Final Pd (ppm) Reported Efficiency Key Considerations for (4-Bromopyridin-3-yl)methanamine
Thiol-functionalized Silica -SHSilica>1000<10>99%Broadly effective for various palladium species. A good first choice for screening.[1][9]
TMT-functionalized Silica/Polystyrene TrimercaptotriazineSilica or Polystyrene~1200<10>99%High loading capacity and very high affinity for palladium.[1][4][9] Can be more expensive.
Activated Carbon N/ACarbon>100010-100VariableCost-effective but prone to non-specific binding and product loss.[1][4] Requires careful optimization of loading.
N-acetylcysteine -SH, -COOHAqueous Solution>1000<100>90%An effective aqueous wash to remove bulk palladium before polishing with a solid scavenger.[2]
Triamine-functionalized Silica -NH(CH₂)₂NH(CH₂)₂NH₂SilicaVariable<50VariableCan be effective, but potential for competitive binding with the product's amine groups.

Experimental Protocols

Protocol 1: Small-Scale Scavenger Screening

This protocol allows for the rapid and efficient screening of multiple scavengers to identify the most effective one for your specific reaction.

Scavenger_Screening_Workflow A 1. Prepare Crude Solution Dissolve crude product in reaction solvent to a known concentration. B 2. Aliquot Distribute equal volumes of the crude solution into separate vials. A->B C 3. Add Scavengers Add a different scavenger (e.g., 5-10 wt%) to each vial. Include a 'no scavenger' control. B->C D 4. Agitate & Heat Stir all vials at a set temperature (e.g., 50 °C) for a fixed time (e.g., 4-16 h). C->D E 5. Sample & Filter Take a sample from each vial and filter through a syringe filter to remove the scavenger. D->E F 6. Analyze Submit filtered samples for ICP-MS analysis to determine residual Pd. E->F G 7. Evaluate Compare Pd removal efficiency and select the best scavenger for scale-up. F->G

Caption: Workflow for small-scale palladium scavenger screening.

Step-by-Step Methodology:

  • Prepare Crude Solution: After your reaction, perform a standard aqueous work-up. Remove the solvent under reduced pressure. Dissolve a known mass of the crude product in a specific volume of the reaction solvent (e.g., THF, DMF) to create a stock solution.

  • Aliquot: In separate, labeled vials (e.g., 4 mL glass vials), add a precise volume (e.g., 1.5 mL) of the crude stock solution.[9]

  • Add Scavengers: To each vial, add a pre-weighed amount of a different scavenger (e.g., 0.6 w/w with respect to the crude product in the aliquot).[9] Include one vial with no scavenger as a control.

  • Agitate and Heat: Place the vials in a shaker or on a stirrer plate, and heat to a consistent temperature (e.g., 50 °C) for a set duration (4-16 hours is a good starting point).[9]

  • Sample and Filter: After the incubation period, allow the vials to cool to room temperature. Draw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove the solid scavenger.

  • Analyze: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the final palladium concentration.

  • Evaluate: Compare the results to identify the scavenger that provides the most efficient palladium removal with the least product loss (which can be assessed by UPLC analysis of the treated solutions).[9]

Protocol 2: Bulk Palladium Removal using a Dual-Method Approach

This protocol combines an aqueous wash with N-acetylcysteine and treatment with a solid-supported scavenger, a robust method for achieving very low palladium levels (<10 ppm).

Bulk_Purification_Workflow start Crude Reaction Mixture in Organic Solvent wash Aqueous Wash Add N-acetylcysteine solution. Stir at 30-40 °C for 4-6 hours. start->wash separate Separate Layers Collect the organic phase. wash->separate scavenger Solid Scavenger Treatment Add selected scavenger (e.g., SiliaMetS Thiol). Stir at 50 °C for 16 hours. separate->scavenger filter Filter Filter through a pad of Celite® to remove scavenger. scavenger->filter concentrate Concentrate & Analyze Remove solvent and analyze for Pd by ICP-MS. filter->concentrate finish Purified Product <10 ppm Pd concentrate->finish

Caption: Dual-method workflow for bulk palladium purification.

Step-by-Step Methodology:

  • Initial Work-up: Following the completion of the reaction, cool the mixture to room temperature. If necessary, filter off any heterogeneous catalyst (e.g., Pd/C) through a pad of Celite®.

  • Aqueous N-acetylcysteine Wash: Transfer the organic solution to a separatory funnel. Add an aqueous solution of N-acetylcysteine (typically 1.5 equivalents relative to the initial palladium charge). Stir the biphasic mixture vigorously at 30–40°C for 4-6 hours.[2]

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer, which now contains the bulk of the palladium.

  • Solid Scavenger Treatment: Transfer the organic layer to a clean reaction vessel. Add the optimal solid-supported scavenger identified from your screening study (e.g., SiliaMetS Thiol, 4-8 molar equivalents relative to the initial palladium charge).[8]

  • Agitation and Heating: Stir the suspension at an elevated temperature (e.g., 50 °C) for 16 hours to ensure complete scavenging.[1]

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid-supported scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.[8]

  • Concentration and Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product. Submit a sample for final ICP-MS analysis to confirm that the residual palladium level is within the required specification.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Process Development Whitepaper Metal Scavenging. CatSci. [Link]

  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Process for removal of heavy metals.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Applications of Palladium‐Mediated Eliminations in Natural Product Synthesis. ResearchGate. [Link]

  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and. BORIS Portal. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, RSC Publishing. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate. [Link]

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Optimal bases for neutralizing (4-Bromopyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromopyridin-3-yl)methanamine Hydrochloride

Welcome to the technical support guide for handling this compound. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols for the neutralization (freebasing) of this important chemical intermediate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to select the optimal conditions for their specific experimental needs, ensuring both reaction efficiency and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for neutralizing this compound to its free amine form.

Q1: What is the most critical first step before selecting a base for neutralization?

A1: The most critical first step is to understand the acidity (pKa) of the species you need to deprotonate. This compound has two potential acidic protons: one on the pyridinium nitrogen and one on the primary ammonium group.

  • Pyridinium Ion (Ar-NH⁺): The pKa of a typical pyridinium ion is approximately 5.2.[1][2]

  • Alkylammonium Ion (-CH₂-NH₃⁺): The pKa of the conjugate acid of a primary amine like 3-picolylamine (a close structural analog) is around 8.3-9.3.[3]

For the amine to act as a nucleophile in subsequent reactions, the primary ammonium group must be deprotonated. Therefore, you must choose a base whose conjugate acid has a pKa significantly higher than ~9.3 to ensure complete deprotonation. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2 pH units higher than the pKa of the ammonium salt.

Q2: What are the main factors to consider when choosing between an organic and an inorganic base?

A2: The decision hinges on four key experimental parameters:

  • Solvent System: Will the reaction be run in an organic solvent or an aqueous/biphasic system? Inorganic bases (e.g., K₂CO₃, NaHCO₃) have poor solubility in many organic solvents, whereas organic bases (e.g., triethylamine, DIPEA) are typically miscible.

  • Water Sensitivity: Is the subsequent reaction sensitive to water? Using aqueous solutions of inorganic bases introduces water, which can be detrimental to moisture-sensitive reagents like Grignards, organolithiums, or some acyl chlorides. Organic amines used as bases can be dried over molecular sieves.

  • Workup and Purification: How will the resulting salt be removed? The hydrochloride salt of an organic base (e.g., triethylammonium chloride) can be soluble in some organic solvents, potentially complicating purification.[4][5][6] Conversely, inorganic salts are easily removed by aqueous extraction.

  • Reactivity and Sterics: Is there a risk of the base participating in the reaction? Tertiary amines like triethylamine are generally non-nucleophilic due to steric hindrance and are preferred over primary or secondary amines which could compete as nucleophiles.

Q3: Can I use a strong base like sodium hydroxide (NaOH)?

A3: While NaOH would certainly be effective at deprotonating the ammonium salt, its use requires caution. Strong, nucleophilic bases can potentially react with the aryl bromide moiety, especially under forcing conditions (e.g., high heat), leading to undesired side products via nucleophilic aromatic substitution (SₙAr) or other complex pathways like pyridyne formation. For most applications, a moderately strong, non-nucleophilic base is a safer and more controlled choice.

Part 2: Troubleshooting and Experimental Protocols

This section provides detailed solutions to common problems encountered during the neutralization process and offers step-by-step protocols.

Troubleshooting Guide
Problem / Observation Potential Cause Recommended Solution
Incomplete reaction or low yield in the subsequent step. The amine hydrochloride was not fully neutralized, leaving insufficient free amine to react.1. Check pKa: Ensure the chosen base is strong enough (pKa of conjugate acid > 10.5). 2. Stoichiometry: Use at least 1.05-1.2 equivalents of a tertiary amine base or a larger excess of a weaker inorganic base. 3. Monitor pH: If using an aqueous system, check the pH of the aqueous layer to ensure it is basic (pH > 10).
A solid precipitates from the organic solvent after adding the base. This is likely the hydrochloride salt of the base you added (e.g., triethylammonium chloride or diisopropylethylammonium chloride).1. Solvent Choice: This is often desired. The salt can be removed by filtration before proceeding. 2. Change Base: If filtration is not practical, switch to an inorganic base (e.g., K₂CO₃) and perform an aqueous workup to remove the salts.
The free amine product is not extracting efficiently into the organic layer. The free amine may have some water solubility. The pH of the aqueous layer may not be high enough to suppress its protonation fully.1. Increase pH: Adjust the aqueous layer to a higher pH (11-12) with a base like 2M NaOH or saturated K₂CO₃ solution.[7] 2. Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and drives the amine into the organic layer.[7]
An unexpected side product is observed via TLC/LC-MS. The base may be too nucleophilic or too strong, reacting with the 4-bromopyridine moiety.1. Use a Hindered Base: Switch to a sterically hindered base like Diisopropylethylamine (DIPEA, Hünig's base). 2. Lower Temperature: Perform the neutralization at a lower temperature (e.g., 0 °C) to minimize potential side reactions.
Data Summary: Comparison of Common Bases
BaseStructurepKa (Conjugate Acid)AdvantagesDisadvantages & Considerations
Triethylamine (TEA) Et₃N10.75[8]Organic soluble, volatile (easy removal under vacuum), non-nucleophilic.Byproduct (Et₃N·HCl) can be soluble in some organic solvents.[4][5][6] Pungent odor.
DIPEA (Hünig's Base) (i-Pr)₂NEt~11Highly sterically hindered, very low nucleophilicity.Less volatile than TEA, making removal more difficult. Its salt is more soluble in organic solvents.
Potassium Carbonate K₂CO₃10.3 (for HCO₃⁻)[1]Inexpensive, strong enough for full deprotonation (as a diprotic system), byproduct (KCl) is water-soluble.Requires a biphasic (organic/aqueous) system or a polar aprotic solvent like DMF. Introduces water.
Sodium Bicarbonate NaHCO₃6.4 (for H₂CO₃)[1]Mild, inexpensive, easy to handle.Not recommended. Too weak to fully deprotonate the primary ammonium salt. Only suitable for neutralizing excess strong acid.
Experimental Protocols

This method is ideal when the subsequent reaction is moisture-sensitive.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous organic solvent (e.g., Dichloromethane, THF, Acetonitrile) to dissolve or suspend the salt.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.1 to 1.5 eq) dropwise via syringe while stirring.

  • Reaction: A precipitate of triethylammonium chloride (Et₃N·HCl) will likely form. Stir the suspension for 30-60 minutes at 0 °C to room temperature to ensure complete neutralization.

  • Workup:

    • Option A (Filtration): If the salt is insoluble, filter the mixture through a pad of Celite®, rinsing with a small amount of the anhydrous solvent. The filtrate contains the free amine and can be used directly in the next step.

    • Option B (Aqueous Wash): If the salt is soluble or for purification, dilute the reaction mixture with more organic solvent, wash with a saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

This method is robust, cost-effective, and ideal when the product needs to be isolated before the next step.

  • Dissolution: Dissolve this compound (1.0 eq) in water or a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Base Addition: Add a suitable extraction solvent (e.g., Dichloromethane, Ethyl Acetate). While stirring vigorously, slowly add a saturated aqueous solution of K₂CO₃ until the aqueous layer is strongly basic (pH > 11, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free amine, which can be used without further purification.

Part 3: Visualization

Decision Workflow for Optimal Base Selection

This diagram outlines the logical steps a researcher should take when deciding which base to use for the neutralization process.

BaseSelectionWorkflow cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous/Biphasic Conditions start Start: Need to neutralize (4-Bromopyridin-3-yl)methanamine HCl q1 Is the subsequent reaction moisture-sensitive? start->q1 base_org Choose an anhydrous organic base: Triethylamine (TEA) or DIPEA q1->base_org Yes base_inorg Choose an inorganic base: K2CO3 or Na2CO3 (aq. solution) q1->base_inorg No q2 Is the byproduct salt (e.g., Et3N·HCl) soluble in your reaction solvent? base_org->q2 workup_filter Filter the salt precipitate and use the filtrate directly. q2->workup_filter No workup_extract_anhydrous Proceed with reaction. Purify later via aqueous workup or chromatography. q2->workup_extract_anhydrous Yes workup_extract Perform aqueous workup. Extract free amine into organic solvent. Dry and isolate product. base_inorg->workup_extract end_point Isolated Free Amine workup_extract->end_point

Caption: Decision workflow for selecting the optimal neutralization base.

References

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved February 23, 2026, from [Link]

  • Nongthombam, G. S. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2024, January 23). Triethylamine. Retrieved February 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved February 23, 2026, from [Link]

  • Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? r/chemhelp. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013, October 6). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 23, 2026, from [Link]

  • Industrial Chemicals. (n.d.). 2-(Diisopropylamino)ethyl chloride HCL. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2024, April 5). Solubility Determination and Model Evaluation of Triethylamine Hydrochloride in Three Binary Mixed Solvents. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved February 23, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020, July 4). Converting Amine Sulfate into Amine Hydrochloride? Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions in their palladium-catalyzed cross-coupling experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and maximize your yields.

Introduction to Debromination in Palladium Catalysis

Debromination, also known as hydrodebromination or reductive dehalogenation, is a common and often problematic side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. In this process, the bromine atom on an aryl or vinyl substrate is replaced by a hydrogen atom, leading to the formation of an undesired byproduct, reducing the yield of the desired coupled product, and complicating purification.[1][2] Understanding the factors that promote this side reaction is the first step toward its mitigation.

The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst. Subsequently, instead of undergoing the desired transmetalation or migratory insertion step, the resulting Ar-Pd(II)-Br complex can react with a hydride source, leading to an Ar-Pd(II)-H intermediate. Reductive elimination from this intermediate then furnishes the debrominated arene and regenerates the active Pd(0) catalyst, which can re-enter the catalytic cycle.

Troubleshooting Guide: Addressing Debromination in Your Reactions

This section is structured to help you diagnose and solve specific issues related to debromination observed during your experiments.

Issue 1: Significant Formation of Debrominated Byproduct in a Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling between an electron-deficient aryl bromide and an arylboronic acid and observe a significant amount of the debrominated aryl starting material in your crude reaction mixture.

Troubleshooting Workflow

Here is a logical workflow to systematically address and minimize the debromination side reaction.

G start High Debromination Observed optimize_base Optimize Base start->optimize_base Initial Step screen_catalyst Screen Catalyst/Ligand System optimize_base->screen_catalyst If debromination persists adjust_conditions Adjust Reaction Conditions (Temperature & Solvent) screen_catalyst->adjust_conditions If still problematic evaluate_reagents Evaluate Reagent Quality & Stoichiometry adjust_conditions->evaluate_reagents Further optimization end Debromination Minimized evaluate_reagents->end

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:
  • Optimize the Base: The choice and strength of the base are critical. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors that facilitate debromination.[1]

    • Recommendation: Switch from strong bases like NaOH or alkoxides to milder inorganic bases.[2] Good alternatives to screen are potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[1][2]

    • Causality: Milder bases are less likely to generate the hydride species responsible for the reductive debromination pathway.

  • Screen Catalyst and Ligand Combinations: The electronic and steric properties of the phosphine ligand play a crucial role.[2] Electron-rich and bulky ligands can sometimes favor the desired cross-coupling, but in certain systems, they might also promote the reductive elimination pathway leading to debromination.[2]

    • Recommendation: If using a very bulky, electron-rich ligand (e.g., tBu₃P), consider screening less electron-donating or less sterically demanding ligands.

    • Causality: The ligand influences the rates of all steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] A ligand that accelerates transmetalation and the final reductive elimination of the desired product over the reductive elimination of the aryl-hydride species will suppress debromination.

  • Adjust Reaction Conditions:

    • Temperature: Higher reaction temperatures can increase the rate of side reactions, including debromination.[1][2]

      • Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[1][2] Start at room temperature or 50-60 °C and monitor the progress.

      • Causality: Lowering the temperature can enhance the selectivity for the desired reaction pathway, which may have a lower activation energy than the debromination pathway.

    • Solvent: Protic solvents can be a source of protons or hydrides, potentially facilitating debromination.[1]

      • Recommendation: Screen aprotic solvents such as dioxane, THF, or toluene, using the minimum necessary amount of water to dissolve the base and boronic acid.[1]

      • Causality: Aprotic solvents minimize the availability of potential hydride sources. The choice of solvent can also influence catalyst stability and reactivity.[4][5]

  • Evaluate Reagent Quality and Stoichiometry:

    • Recommendation: Ensure the purity of your aryl bromide and boronic acid. Boronic acids can degrade over time, leading to lower concentrations of the active coupling partner. Also, check the stoichiometry; a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial.

    • Causality: If the concentration of the boronic acid is low due to degradation or inaccurate measurement, the rate of transmetalation will decrease. This allows more time for the competing debromination side reaction to occur.[1]

Issue 2: Debromination Observed in a Heck Reaction

You are performing a Heck reaction with an aryl bromide and an alkene and observe the formation of the debrominated arene.

Troubleshooting Logic

G start Debromination in Heck Reaction base_check Is a strong organic base (e.g., Et3N) used? start->base_check ligand_check Is a bulky, electron-rich phosphine ligand used? base_check->ligand_check No switch_base Switch to a weaker inorganic base (e.g., NaOAc, K2CO3) base_check->switch_base Yes temp_check Is the reaction run at high temperature? ligand_check->temp_check No switch_catalyst Use a less bulky or phosphine-free catalyst system ligand_check->switch_catalyst Yes reduce_temp Reduce reaction temperature temp_check->reduce_temp Yes end Reduced Debromination temp_check->end No switch_base->end switch_catalyst->end reduce_temp->end

Sources

Technical Support Center: Purification of Polar Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of polar aminopyridine intermediates. These compounds are pivotal building blocks in medicinal chemistry, but their inherent polarity and basicity often present significant purification challenges.[1]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of polar aminopyridine intermediates. Each issue is analyzed for its root cause, followed by actionable, step-by-step solutions.

Issue 1: Persistent Streaking and Poor Separation in Normal-Phase Column Chromatography

Question: I'm running a silica gel column to purify my polar aminopyridine intermediate, but the compound is streaking severely, and I'm getting poor separation from polar impurities. What's causing this and how can I fix it?

Root Cause Analysis:

The primary issue stems from the strong interaction between the basic aminopyridine and the acidic silica gel stationary phase. The lone pair of electrons on the pyridine nitrogen and the amino group can form strong hydrogen bonds or undergo acid-base interactions with the silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption, tailing (streaking), and poor elution profiles.[2]

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel, preventing strong adsorption of your basic compound.

    • Recommended Additives:

      • Triethylamine (Et₃N): Typically added at 0.1-1% (v/v) to the mobile phase.

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., 5% 7N NH₃/MeOH in Dichloromethane).

  • Alternative Stationary Phases: If base additives do not resolve the issue or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and can be very effective for purifying basic compounds.

    • Florisil: A magnesium silicate-based adsorbent that can sometimes offer different selectivity for aminopyridines.[3]

    • Amine-Functionalized Silica: This bonded phase provides a less interactive surface for basic compounds and can be used in normal-phase mode.[4]

Step-by-Step Protocol: Optimizing a Silica Gel Column with a Base Additive

  • TLC Optimization: Before running the column, optimize your mobile phase using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate and develop it in a chamber containing your chosen eluent (e.g., Ethyl Acetate/Hexane) with and without the addition of 0.5% triethylamine. Observe the difference in spot shape and retention factor (Rf).

  • Column Packing: Pack your column using a slurry of silica gel in the initial, less polar mobile phase containing the base additive.

  • Loading: Load your crude material, pre-adsorbed onto a small amount of silica gel, onto the top of the column.

  • Elution: Begin elution with the optimized mobile phase, gradually increasing the polarity if necessary (gradient elution).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.[2]

Issue 2: Product Loss or "Oiling Out" During Recrystallization

Question: I'm trying to recrystallize my aminopyridine intermediate, but it either "oils out" into a liquid or my recovery is very low. How can I achieve good crystal formation?

Root Cause Analysis:

"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.[5] Low recovery is often due to the high polarity of aminopyridines, making them too soluble even in cold solvents.[6][7]

Solutions:

  • Solvent System Selection: The key is finding a solvent or solvent pair that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[6][7]

    • Single Solvents: For moderately polar aminopyridines, solvents like isopropanol, ethanol, or ethyl acetate can be effective.[8][9]

    • Solvent/Anti-Solvent Pairs: This is often the most successful strategy. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., Methanol, Acetone) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., Hexane, Toluene, Diethyl Ether) until the solution becomes turbid.[10][11] Re-heat to clarify and then allow to cool slowly.

  • Control Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Rapid cooling often leads to the precipitation of amorphous solid or oil.[10] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • pH Adjustment (Salt Formation): If your aminopyridine is zwitterionic (e.g., containing both an amino and a sulfonic acid group), pH control is critical. Crystallizing at the isoelectric point can be difficult. Adjusting the pH to form a salt can dramatically change solubility and improve crystallization.[10]

Data Presentation: Common Recrystallization Solvent Systems

Solvent System (Good/Anti-Solvent)PolarityComments
Ethanol/WaterPolar/PolarGood for highly polar aminopyridines.[9]
Acetone/HexanePolar/Non-polarA versatile system for a wide range of polarities.[9][11]
Ethyl Acetate/HexaneMid-Polar/Non-polarEffective for less polar aminopyridine derivatives.[9]
Toluene/HexaneNon-polar/Non-polarUseful for derivatives with significant non-polar character.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for removing unreacted starting aminopyridine from my reaction mixture?

For removing a basic impurity like a starting aminopyridine, acid-base liquid-liquid extraction is often the most efficient and scalable method.[8][12][13] The principle is to convert the basic aminopyridine into its protonated, water-soluble salt form, which can then be washed away from the desired, less basic (or neutral) product dissolved in an organic solvent.[14][15]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[8]

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer.[8][12]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Perform the acid wash 2-3 times to ensure complete removal.[8]

  • Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[8][16]

  • Concentration: Filter and concentrate the organic solvent to yield the purified product.[8]

Visualization: Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Mixture in Organic Solvent (Product + Aminopyridine) Washed_Org Organic Layer (Pure Product) Crude->Washed_Org Wash with Acid Acid_Wash 1M HCl Wash Dried_Org Dried Organic Layer Washed_Org->Dried_Org Wash with Bicarb/Brine Bicarb_Wash Sat. NaHCO₃ Wash Final_Product Purified Product Dried_Org->Final_Product Dry & Evaporate Aq_Waste Aqueous Layer (Protonated Aminopyridine Salt) Acid_Wash->Aq_Waste Contains Impurity Brine_Wash Brine Wash

Caption: Workflow for removing a basic aminopyridine impurity via acid-base extraction.

Q2: My aminopyridine is extremely polar and water-soluble. How can I purify it using chromatography?

For highly polar compounds, standard reversed-phase (e.g., C18) or normal-phase (silica) chromatography can be ineffective.[17] In these cases, more specialized techniques are required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar analytes.[4][18] It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, and separation occurs based on the partitioning of the polar analyte between this layer and the bulk mobile phase.

  • Mixed-Mode Chromatography: This technique uses stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[19][20] This dual mechanism provides unique selectivity and enhanced retention for polar, ionizable compounds like aminopyridines, often without the need for ion-pairing reagents.[19][21][22]

  • Ion-Exchange Chromatography (IEC): Since aminopyridines are basic, they can be purified using cation-exchange chromatography. The positively charged (protonated) aminopyridine binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the mobile phase.[23]

Visualization: Purification Strategy Decision Tree

G start Crude Polar Aminopyridine Intermediate is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to dilute acid? is_solid->acid_stable No (Oil/Liquid) diff_sol Different solubility vs. impurities? is_solid->diff_sol Yes is_ionizable Is the product strongly ionizable? acid_stable->is_ionizable No extraction Acid-Base Extraction acid_stable->extraction Yes diff_sol->acid_stable No recryst Recrystallization diff_sol->recryst Yes chrom Normal-Phase Column (with base additive) is_ionizable->chrom No adv_chrom Advanced Chromatography (HILIC, Mixed-Mode) is_ionizable->adv_chrom Yes

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of (4-Bromopyridin-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Bromopyridin-3-yl)methanamine hydrochloride CAS: 1335056-34-2 (Free base ref: 1060805-63-1) Molecular Formula: C6H8BrClN2 Role: Critical building block in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery.

This guide provides a technical analysis of the 1H NMR spectrum for this compound. Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the product from its free base, identifying solvent-dependent signal variations (DMSO-d6 vs. D2O), and discriminating against common regioisomeric impurities.

Structural Context & Theoretical Prediction

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine ring.

  • Pyridine Core: The nitrogen atom withdraws electron density, deshielding

    
    -protons (H2, H6).
    
  • 4-Bromo Substituent: Weakly withdrawing but sterically significant. It simplifies the splitting pattern by blocking the 4-position.

  • 3-Methanamine Group: The methylene (

    
    ) acts as a spacer. In the hydrochloride salt form, the amine is protonated (
    
    
    
    ), exerting a strong electron-withdrawing inductive effect (-I), further deshielding the ring protons and the methylene group itself.
Predicted Signal Architecture
ProtonMultiplicityApprox.[1] Shift (ppm)Coupling (

)
Structural Logic
H2 Singlet (s)8.6 – 8.9-

-proton, flanked by N and alkyl group. Isolated spin system.
H6 Doublet (d)8.4 – 8.7

Hz

-proton, adjacent to N. Couples with H5.
H5 Doublet (d)7.6 – 7.9

Hz

-proton, adjacent to Br. Shielded relative to H2/H6.
CH2 Singlet/Broad4.0 – 4.4-Benzylic position. Shift depends heavily on salt form.
NH3+ Broad (br s)8.0 – 9.0-Exchangeable. Visible in DMSO-d6; invisible in D2O.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this salt.

Workflow Visualization

SamplePrep Start Solid Sample (HCl Salt) Solvent Select Solvent Start->Solvent D2O D2O (Deuterium Oxide) Solvent->D2O For Purity/Integration DMSO DMSO-d6 (Dimethyl Sulfoxide) Solvent->DMSO For Proton ID (NH) ResultD2O Result: Sharp Signals No OH/NH Peaks HDO Peak @ 4.79ppm D2O->ResultD2O ResultDMSO Result: Broad NH3+ Visible Viscous Broadening H2O Peak @ 3.33ppm DMSO->ResultDMSO

Figure 1: Decision tree for NMR solvent selection based on analytical goals.

Detailed Methodology
  • Massing: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent Addition:

    • Route A (Routine QC): Add 0.6 mL D2O . Shake until fully dissolved. Note: The salt is highly water-soluble.

    • Route B (Structure Verification): Add 0.6 mL DMSO-d6 . Vortex required. Note: Salts can be viscous in DMSO; ensure homogeneity to avoid line broadening.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of scans (NS): 16 (D2O) or 64 (DMSO).

    • Relaxation delay (D1):

      
       seconds (essential for accurate integration of the isolated H2 singlet).
      

Comparative Spectral Analysis

Comparison 1: Solvent Effects (D2O vs. DMSO-d6)

The spectrum changes drastically between these two solvents due to proton exchange and hydrogen bonding.

FeatureD2O Spectrum DMSO-d6 Spectrum Mechanism
Amine Protons (

)
Invisible. Replaced by deuterium (

).
Visible. Broad singlet at 8.0–9.0 ppm.Chemical exchange with solvent.[1]
Methylene (

)
Sharp Singlet (~4.2 ppm).Broadened Singlet or Quartet.In DMSO,

may couple to

(

Hz) if exchange is slow.
Water Peak Strong HDO peak at 4.79 ppm .H2O peak at 3.33 ppm .Residual water position interferes with different regions.
Aromatic Shifts Slightly upfield due to hydration shells.Downfield due to H-bonding with DMSO.Solvent dielectric and H-bond acceptor properties.

Recommendation: Use D2O for purity calculations (integrations are cleaner). Use DMSO-d6 only if you need to prove the presence of the ammonium protons.

Comparison 2: Salt (HCl) vs. Free Base

Converting the salt to the free base (using


 wash) results in significant chemical shift changes, particularly at the methylene position.
  • 
    -Protons (H2, H6):  In the HCl salt, the pyridine nitrogen is protonated (
    
    
    
    ). This adds positive charge to the ring, shifting H2 and H6 downfield by +0.3 to +0.5 ppm compared to the free base.
  • Methylene (

    
    ):  In the free base, the lone pair on the amine shields the methylene protons (~3.8 ppm). In the salt, the protonated ammonium (
    
    
    
    ) strongly deshields them (~4.2 ppm).
Comparison 3: Distinguishing Regioisomers

A common synthetic challenge is distinguishing the target from its isomers, such as (3-Bromopyridin-4-yl)methanamine.

Isomers Target Target: (4-Bromopyridin-3-yl)methanamine PatternT Pattern: 1 Singlet (H2) 2 Doublets (H5, H6) J ~ 5.5 Hz Target->PatternT Isomer Isomer: (3-Bromopyridin-4-yl)methanamine PatternI Pattern: 1 Singlet (H2) 2 Doublets (H5, H6) J ~ 5.5 Hz Isomer->PatternI Distinction CRITICAL DISTINCTION: NOE (Nuclear Overhauser Effect) PatternT->Distinction PatternI->Distinction Method NOE Experiment: Irradiate CH2 peak Distinction->Method ResultT Target: Enhancement of H2 and H5 (CH2 is between H2 and Br? No, H2 and C4-Br) Method->ResultT ResultI Isomer: Enhancement of H5 only (CH2 is at C4, flanked by H3-Br and H5) Method->ResultI

Figure 2: Logic flow for distinguishing regioisomers. Note: Standard 1D NMR coupling patterns are nearly identical; NOE or HMBC is required for definitive proof.

Analysis: Both the target and the 3-bromo-4-methanamine isomer possess an isolated singlet (H2) and two vicinal doublets (H5/H6).

  • Target (4-Br, 3-CH2): The

    
     group is at position 3.[2] It is spatially close to H2 .[3] A 1D NOE difference experiment irradiating the 
    
    
    
    singlet will show enhancement of the H2 singlet .
  • Isomer (3-Br, 4-CH2): The

    
     group is at position 4.[2] It is flanked by Br (pos 3) and H5 (pos 5). Irradiating 
    
    
    
    will enhance H5 (doublet) , but NOT H2.

Summary of Chemical Shifts (Table)

Solvent: D2O (Referenced to HDO = 4.79 ppm)

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
2 8.65 – 8.75Singlet (s)1HPyridine H2 (Deshielded by N & Salt)
6 8.50 – 8.60Doublet (

Hz)
1HPyridine H6 (

to N)
5 7.70 – 7.80Doublet (

Hz)
1HPyridine H5 (

to N)

4.30 – 4.40Singlet (s)2HBenzylic Methylene

N/ANot observed-Exchanged with D2O

Troubleshooting & QC

  • Impurity - Ethanol/Methanol: Common recrystallization solvents. Look for triplets/quartets at 1.17/3.65 ppm (EtOH) or a singlet at 3.34 ppm (MeOH).

  • Impurity - Triethylamine: If the free base was handled, look for quartets at 2.4 ppm and triplets at 0.9 ppm.

  • Broad Lines: In D2O, this usually indicates the pH is not acidic enough (partial free base formation) or paramagnetic impurities. Ensure the sample is fully protonated (HCl salt).

References

  • Sigma-Aldrich. this compound Product Data. Retrieved from [4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from

  • ChemicalBook. 4-Bromopyridine NMR Data (Fragment Analysis). Retrieved from

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • SpectraBase. Pyridine Hydrochloride 1H NMR Shifts. Retrieved from

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometric Fragmentation of 4-bromo-3-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-bromo-3-aminomethylpyridine, a substituted pyridine, serves as a valuable building block in the synthesis of a range of functional molecules. Mass spectrometry stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the characteristic mass spectrometric fragmentation pattern of 4-bromo-3-aminomethylpyridine, offering a predictive framework grounded in established chemical principles. By comparing its fragmentation to that of its non-brominated analog, 3-aminomethylpyridine, we will illuminate the diagnostic impact of the bromine substituent, providing researchers with a robust tool for spectral interpretation.

The Rationale: Predicting Fragmentation from Structure

Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile molecules, subjects the analyte to a high-energy electron beam. This process generates a molecular ion (M+•), an energetically unstable species that subsequently undergoes a series of predictable bond cleavages and rearrangements to yield a unique fragmentation pattern. The resulting mass spectrum is a fingerprint of the molecule's structure.

For 4-bromo-3-aminomethylpyridine, the key structural features that will dictate its fragmentation are:

  • The bromine substituent , a halogen with two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, which will lead to distinctive isotopic patterns for bromine-containing fragments.[1]

  • The aminomethyl group (-CH₂NH₂) , which is susceptible to alpha-cleavage.[2][3]

  • The pyridine ring , a stable aromatic system that can undergo characteristic ring-opening and fragmentation pathways.

Predicted Fragmentation Pathways of 4-bromo-3-aminomethylpyridine

The molecular weight of 4-bromo-3-aminomethylpyridine (C₆H₇BrN₂) is approximately 187.0 g/mol for the ⁷⁹Br isotope and 189.0 g/mol for the ⁸¹Br isotope. The molecular ion peak (M+•) is therefore expected to appear as a doublet at m/z 187 and 189 with nearly equal intensity.

The primary fragmentation pathways are predicted as follows:

  • Loss of Bromine Radical: A common fragmentation pathway for alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond.[1][3] For 4-bromo-3-aminomethylpyridine, the loss of a bromine radical (•Br) from the molecular ion would result in a prominent fragment ion at m/z 108. This fragment corresponds to the protonated 3-aminomethylpyridine cation.

  • Alpha-Cleavage of the Aminomethyl Group: Amines are known to undergo alpha-cleavage, where the bond between the alpha-carbon and the rest of the molecule is broken.[2][3] In this case, cleavage of the C-C bond between the pyridine ring and the aminomethyl group would lead to the formation of a brominated pyridine radical cation and the loss of a neutral aminomethyl radical (•CH₂NH₂). This would result in a fragment ion at m/z 156/158.

  • Loss of Ammonia: The aminomethyl group can also undergo rearrangement and loss of a neutral ammonia molecule (NH₃). This would lead to a fragment ion at m/z 170/172.

  • Ring Fragmentation: Pyridine and its derivatives can undergo complex ring fragmentation. A common pathway involves the loss of hydrogen cyanide (HCN), which would result in fragment ions at lower m/z values.

The predicted fragmentation cascade is visualized in the following diagram:

fragmentation_pathway M [C₆H₇BrN₂]⁺˙ m/z 187/189 (Molecular Ion) F1 [C₆H₇N₂]⁺ m/z 108 (Loss of •Br) M->F1 - •Br F2 [C₅H₃BrN]⁺˙ m/z 156/158 (Loss of •CH₂NH₂) M->F2 - •CH₂NH₂ F3 [C₆H₄BrN]⁺˙ m/z 170/172 (Loss of NH₃) M->F3 - NH₃

Caption: Predicted major fragmentation pathways of 4-bromo-3-aminomethylpyridine under electron ionization.

Comparative Analysis: The Influence of the Bromine Substituent

To understand the diagnostic value of the observed fragments, a comparison with the mass spectrum of 3-aminomethylpyridine is essential. The mass spectrum of 3-aminomethylpyridine is available in the NIST WebBook, and its fragmentation provides a baseline for understanding the behavior of the core structure.[4]

Feature4-bromo-3-aminomethylpyridine (Predicted)3-aminomethylpyridine (Known)Comparison and Insights
Molecular Ion (M+•) m/z 187/189 (doublet)m/z 108The prominent M/M+2 doublet is a clear indicator of the presence of one bromine atom.
Major Fragmentation Loss of •Br (to m/z 108)Loss of •H, •NH₂, •CH₂NH₂The loss of bromine is a dominant and highly diagnostic fragmentation pathway for the brominated compound.
Key Fragment Ions m/z 108, 156/158, 170/172m/z 107, 93, 80, 78The fragment at m/z 108 in the spectrum of the brominated compound directly corresponds to the molecular ion of the non-brominated analog, confirming the loss of bromine. The presence of bromine-containing fragments (m/z 156/158, 170/172) further distinguishes the two compounds.

This comparative analysis highlights that the presence and position of the bromine atom can be unequivocally determined from the mass spectrum.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for acquiring the electron ionization mass spectrum of 4-bromo-3-aminomethylpyridine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Analysis Sample Dissolve 4-bromo-3- aminomethylpyridine in a volatile solvent (e.g., methanol or dichloromethane) GC Inject sample into a Gas Chromatograph (GC) for separation and introduction Sample->GC MS Set Mass Spectrometer (MS) parameters: - Ionization Mode: Electron Ionization (EI) - Ionization Energy: 70 eV - Mass Range: m/z 40-300 - Scan Rate: 1 scan/second GC->MS Acquire Acquire mass spectrum MS->Acquire Analyze Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions Acquire->Analyze Compare Compare with predicted fragmentation and reference spectra Analyze->Compare

Caption: A generalized workflow for the acquisition and analysis of the mass spectrum of 4-bromo-3-aminomethylpyridine.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of 4-bromo-3-aminomethylpyridine in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to 4-bromo-3-aminomethylpyridine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion doublet (m/z 187/189).

    • Identify and assign the major fragment ions based on the predicted pathways.

    • Compare the acquired spectrum to library spectra (if available) and the spectrum of 3-aminomethylpyridine for confirmation.

Conclusion

The mass spectrometric fragmentation of 4-bromo-3-aminomethylpyridine is predicted to be dominated by the characteristic loss of the bromine atom and alpha-cleavage of the aminomethyl group. The resulting fragmentation pattern provides a clear and unambiguous fingerprint for the structural confirmation of this compound. By understanding these fundamental fragmentation pathways and comparing them to the non-brominated analog, researchers can confidently interpret mass spectral data, ensuring the integrity of their synthetic products and advancing their research and development efforts.

References

  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • PMC. Decomposition of Picolyl Radicals at High Temperature: A Mass Selective Threshold Photoelectron Spectroscopy Study. Retrieved from [Link]

  • NIST. 3-Pyridinemethanamine. NIST WebBook. Retrieved from [Link]

  • PubMed. (2012, April 15). Differentiation of aminomethyl corrole isomers by mass spectrometry. Retrieved from [Link]

  • NIST. 3-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Chemguide. Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 3-Bromo Pyridylmethanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridylmethanamine scaffolds are invaluable building blocks. Their utility is significantly enhanced by the strategic incorporation of a bromine atom, which serves as a versatile handle for a wide array of cross-coupling and functionalization reactions. The seemingly subtle difference in the position of this bromine atom—at the 4-position versus the 3-position—profoundly impacts the molecule's electronic properties and steric environment, thereby dictating its reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of (4-bromopyridin-3-yl)methanamine and its isomer, with the goal of empowering researchers to make informed decisions in their synthetic endeavors.

The Decisive Role of Bromine Placement: An Electronic and Steric Overview

The reactivity of a bromopyridine is fundamentally governed by the electronic landscape of the pyridine ring and the accessibility of the carbon-bromine (C-Br) bond. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which bear a partial positive charge.

4-Bromo Isomer: In the case of 4-bromopyridylmethanamine, the bromine atom is situated at an electron-deficient carbon. This polarization of the C-Br bond, augmented by the electron-withdrawing nature of the pyridine nitrogen, renders the 4-position highly susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

3-Bromo Isomer: Conversely, the bromine atom in the 3-bromo isomer is at a position that is less electronically perturbed by the ring nitrogen. The 3-position of pyridine is known to be less reactive towards nucleophilic substitution compared to the 2- and 4-positions.[1]

The aminomethyl group (-CH2NH2), while not directly attached to the ring, can exert a modest electron-donating inductive effect. However, its primary influence is often steric, potentially hindering the approach of bulky reagents to the adjacent C-Br bond, particularly in the case of the 3-bromo isomer where it is in closer proximity.

G cluster_4bromo Electronic Effects in 4-Bromopyridylmethanamine cluster_3bromo Electronic Effects in 3-Bromopyridylmethanamine 4-Bromo N C C C-Br (γ) C C-CH2NH2 4-Bromo_desc The electron-withdrawing effect of the pyridine nitrogen is pronounced at the 4-position (γ), leading to a more polarized C-Br bond and enhanced reactivity. 4-Bromo:f3->4-Bromo_desc 3-Bromo N C C-CH2NH2 C-Br (β) C C 3-Bromo_desc The 3-position (β) is less affected by the nitrogen's electron-withdrawing nature, resulting in a less polarized C-Br bond and generally lower reactivity in nucleophilic and cross-coupling reactions. 3-Bromo:f3->3-Bromo_desc G reagents Bromopyridylmethanamine Isomer + Arylboronic Acid + Pd Catalyst & Ligand + Base solvent Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Coupled Product workup->product G reagents Bromopyridylmethanamine Isomer + Amine + Pd Pre-catalyst & Ligand + Base solvent Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent reaction Heat (e.g., 90-120 °C) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Aminated Product workup->product

Sources

The Analytical Hurdle: Why Standard Reversed-Phase HPLC Fails

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the HPLC Analysis of (4-Bromopyridin-3-yl)methanamine HCl: A Comparative Approach to Method Development

For researchers and professionals in drug development, the accurate analysis of synthetic intermediates is paramount. (4-Bromopyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, and its purity can significantly impact downstream reactions and the final active pharmaceutical ingredient (API). However, its chemical nature—a highly polar, basic compound—presents significant challenges for traditional high-performance liquid chromatography (HPLC) methods.

This guide provides a comprehensive framework for developing a robust analytical method for (4-Bromopyridin-3-yl)methanamine HCl. Instead of focusing on a single, rigid protocol, we will explore the underlying chromatographic principles, compare viable analytical strategies, and present a detailed, optimized method complete with experimental data and protocols. Our objective is to equip you with the expertise to not only replicate this analysis but also to adapt it to your specific laboratory context and analytical needs.

The primary challenge in analyzing compounds like (4-Bromopyridin-3-yl)methanamine HCl lies in its high polarity. Conventional reversed-phase HPLC (RP-HPLC), which utilizes nonpolar stationary phases like C18, struggles to adequately retain such analytes.[1][2] This results in several critical issues:

  • Poor Retention: The analyte has minimal interaction with the stationary phase and elutes very early, often within the solvent front. This makes accurate quantification nearly impossible.[2]

  • Lack of Selectivity: Co-elution with salts, excipients, or other polar impurities is common, compromising peak purity and analytical accuracy.

  • Incompatibility with Mass Spectrometry (MS): To enhance retention, ion-pairing agents are sometimes used. However, these agents are often non-volatile and can cause significant ion suppression in MS detectors, limiting their utility for impurity identification.[1]

Strategic Method Selection: A Comparative Overview

To overcome the limitations of RP-HPLC, alternative chromatographic modes must be considered. The choice of method is dictated by the physicochemical properties of the analyte.

start Analyte Profile: (4-Bromopyridin-3-yl)methanamine HCl (Polar, Basic, pKa ~5-6) rphplc Standard RP-HPLC (C18) start->rphplc Initial Attempt alternatives Alternative Strategies start->alternatives Strategic Selection rphplc_outcome Outcome: - Poor Retention - Co-elution with Void - Poor Peak Shape rphplc->rphplc_outcome hilichplc HILIC alternatives->hilichplc mixedmode Mixed-Mode Chromatography alternatives->mixedmode hilichplc_desc Mechanism: Aqueous layer on polar stationary phase. Good for highly polar compounds. hilichplc->hilichplc_desc mixedmode_desc Mechanism: Combines Reversed-Phase (hydrophobic) and Ion-Exchange (electrostatic) interactions. mixedmode->mixedmode_desc recommendation Recommended Approach: Mixed-Mode Chromatography mixedmode->recommendation Optimal for Selectivity & MS Compatibility

Caption: Logical workflow for selecting the optimal HPLC method.

As the diagram illustrates, while Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option for polar compounds, Mixed-Mode Chromatography (MMC) offers superior performance for this specific application.[1][3] MMC columns possess both hydrophobic (like C18) and ion-exchange functionalities on the same stationary phase. This dual mechanism provides:

  • Tunable Retention: By adjusting mobile phase pH and ionic strength, we can control both hydrophobic and electrostatic interactions, allowing for precise control over retention time.

  • Enhanced Selectivity: The ability to separate compounds based on both polarity and charge is invaluable for resolving structurally similar isomers and impurities.

  • MS-Friendly Conditions: MMC methods typically use volatile mobile phase additives like formic acid or ammonium formate, making them fully compatible with mass spectrometry.[4]

Comparative Analysis: The Analyte and Its Isomers

To demonstrate the resolving power of the proposed method, we will consider the target analyte alongside its structural isomers, which are potential process-related impurities.

Compound NameStructureMolecular FormulaCAS NumberKey Differentiating Feature
(4-Bromopyridin-3-yl)methanamine HCl Structure of (4-Bromopyridin-3-yl)methanamineC₆H₈BrClN₂1335056-34-2[5]Aminomethyl group is adjacent to the bromine atom.
(3-Bromopyridin-4-yl)methanamine HClStructure of (3-Bromopyridin-4-yl)methanamineC₆H₈BrClN₂1956307-14-4Aminomethyl group is para to the bromine atom.
(3-Bromopyridin-2-yl)methanamine HClStructure of (3-Bromopyridin-2-yl)methanamineC₆H₈BrClN₂1052271-58-5[6]Aminomethyl group is ortho to the pyridine nitrogen.
4-Bromopyridine HClStructure of 4-BromopyridineC₅H₅BrClN19524-06-2Potential starting material impurity; lacks aminomethyl group.

Recommended Analytical Protocol: Mixed-Mode HPLC

This protocol is designed to provide robust retention and baseline separation of (4-Bromopyridin-3-yl)methanamine and its key isomers.

prep_mp_a 1. Prepare Mobile Phase A: 0.1% Formic Acid in Water prep_mp_b 2. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile prep_sample 3. Prepare Sample: Dissolve standard/sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. prep_mp_b->prep_sample equilibrate 4. Equilibrate System: Equilibrate column with initial mobile phase conditions for 15 min. prep_sample->equilibrate inject 5. Inject Sample: Injection volume: 5 µL equilibrate->inject acquire 6. Data Acquisition: Run gradient program and acquire data. inject->acquire analyze 7. Data Analysis: Integrate peaks and determine retention times (tR) and purity. acquire->analyze

Caption: Step-by-step experimental workflow for HPLC analysis.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Standard LC system with UV detectorWidely available instrumentation.
Column Mixed-Mode Column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)Provides both hydrophobic and cation-exchange retention mechanisms, essential for retaining and separating polar bases.[7]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterThe acidic modifier ensures that the basic amine groups are protonated (positively charged), promoting strong interaction with the cation-exchange sites on the stationary phase.[3]
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile is the organic modifier. Formic acid maintains consistent pH across the gradient.
Gradient Program 5% to 40% B over 15 minutesA shallow gradient is recommended to ensure sufficient resolution between closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.[8]
Detection UV at 260 nmPyridine-containing compounds exhibit strong UV absorbance around 250-270 nm.[4][7]
Injection Volume 5 µLA small injection volume minimizes peak distortion.

Expected Results and Chromatographic Behavior

Under these mixed-mode conditions, retention is governed by two primary forces:

  • Cation Exchange: The protonated amine and pyridine nitrogen interact with the negatively charged functional groups on the stationary phase.

  • Reversed-Phase: The bromopyridine ring system interacts with the hydrophobic ligands on the stationary phase.

The elution order will be influenced by the subtle differences in the pKa and hydrophobicity of the isomers. The starting material, 4-Bromopyridine HCl, lacking the basic aminomethyl group, will have a significantly weaker cation-exchange interaction and is expected to elute much earlier than the aminomethylated compounds.

While specific retention times will vary between instruments and columns, a relative elution order can be predicted. The compound with the most accessible or most basic nitrogen atoms will likely exhibit the strongest ionic interaction and thus the longest retention time. The separation of these isomers provides a robust measure of analytical method performance.

Method Validation and Troubleshooting

A self-validating protocol requires rigorous testing. Key validation parameters to assess include:

  • Specificity: Inject individual isomers and a mixture to confirm baseline separation.

  • Linearity: Analyze a series of dilutions (e.g., 0.1 to 1.0 mg/mL) to establish the concentration range over which the detector response is linear.[9]

  • Precision: Perform multiple injections of the same sample to ensure low relative standard deviation (RSD) of retention time and peak area.

  • Accuracy: Use a spiking study, adding known amounts of the standard to a sample matrix, to assess recovery.[9]

Common IssuePotential CauseRecommended Solution
Shifting Retention Times Insufficient column equilibration; changes in mobile phase pH or composition.Always equilibrate the column for at least 15-20 minutes with the initial mobile phase. Prepare fresh mobile phase daily.
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; column overload.The acidic mobile phase minimizes silanol interactions. If tailing persists, reduce sample concentration.
Low Sensitivity Analyte concentration is too low; non-optimal detection wavelength.Confirm the UV maximum of your specific compound using a diode array detector (DAD). If necessary, increase the sample concentration.

Conclusion

The analysis of (4-Bromopyridin-3-yl)methanamine HCl requires a departure from standard reversed-phase chromatography. By employing a mixed-mode stationary phase with an acidic mobile phase, robust and reproducible retention and separation can be achieved. This guide provides a scientifically grounded protocol that not only delivers a solution for the target analyte but also offers the selectivity needed to resolve critical, structurally similar impurities. This approach ensures the high level of analytical integrity required in modern drug development and research.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Waters Blog.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • DTIC.
  • SIELC Technologies. Polar Compounds.
  • PubMed.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • Sigma-Aldrich. This compound.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Blog. How to synthesize 4 - bromopyridine hydrochloride?.
  • Sigma-Aldrich. (3-Bromopyridin-4-yl)methanamine hydrochloride.
  • Fluorochem. (3-Bromopyridin-2-yl)methanamine hydrochloride.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Shodex HPLC Columns.

Sources

Spectroscopic Fingerprinting of Primary Amine Hydrochloride Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For drug development professionals and analytical chemists, distinguishing a primary amine hydrochloride salt (


) from its free base or secondary/tertiary analogs is a critical quality attribute. While NMR is definitive for structure, FTIR (Fourier Transform Infrared Spectroscopy) offers the fastest "fingerprint" for salt formation. This guide moves beyond basic textbook definitions to analyze the diagnostic "ammonium envelope," the often-overlooked combination bands, and the specific experimental artifacts introduced by sampling techniques like KBr pellets.
Part 1: Theoretical Framework – The Physics of Protonation

To interpret the spectrum accurately, one must understand the vibrational mechanics at play. When a primary amine (


) is protonated to form a hydrochloride salt (

), the symmetry of the nitrogen center changes.
  • Symmetry Shift: The nitrogen transitions from a pyramidal geometry (approx.

    
     symmetry) to a pseudo-tetrahedral ammonium ion (approx. 
    
    
    
    symmetry).
  • Force Constant Alteration: The formation of the N-H covalent bond and the ionic interaction with

    
     significantly broadens the stretching vibrations due to strong hydrogen bonding networks in the crystal lattice.
    
  • The "Ammonium Envelope": Unlike the sharp, defined bands of a free base, the salt produces a broad, complex absorption band (Fermi resonance) that often obscures the C-H stretching region.

Part 2: Comparative Analysis
2.1 Primary Amine HCl vs. Free Base

The most common analytical challenge is confirming complete salt formation. The transformation is spectrally dramatic.

Table 1: Diagnostic Peaks – Free Base vs. HCl Salt

Vibrational ModePrimary Free Base (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Primary Amine HCl Salt (

)
Spectral Character
N-H Stretching 3500–3300 cm⁻¹ (Two distinct bands: Asym & Sym)3200–2800 cm⁻¹ (One massive, broad envelope)Free Base: Sharp spikes.Salt: Broad "mountain" often overlapping C-H stretches.[1][2][3]
Combination Bands Absent2500–2000 cm⁻¹ Salt: Series of weak, continuous bands (highly diagnostic).
N-H Bending (Deformation) ~1600 cm⁻¹ (Scissoring only)1625–1560 cm⁻¹ (Asym)1550–1500 cm⁻¹ (Sym)Salt: Two distinct deformation bands due to

symmetry.
2.2 Distinguishing Amine Salt Classes

If the synthesis route is complex, you may need to distinguish a primary salt from a secondary or tertiary impurity.

Table 2: Amine Salt Differentiation

Salt TypeN-H Stretching EnvelopeDeformation (Bending) BandsKey Differentiator
Primary (

)
3200–2800 cm⁻¹ (Strong/Broad)Two bands: ~1600 cm⁻¹ & ~1500 cm⁻¹Presence of the symmetric bend near 1500 cm⁻¹.[4]
Secondary (

)
3000–2700 cm⁻¹ (Strong/Broad)One band: ~1600 cm⁻¹Lack of the second bending band at 1500 cm⁻¹.[4]
Tertiary (

)
2700–2300 cm⁻¹ (Shifted lower)None (or very weak)"Ammonium envelope" shifts significantly to lower wavenumbers; no bending modes.
Part 3: Visualization of Logic Flow

The following decision tree outlines the logical process for identifying a primary amine hydrochloride salt from an unknown solid sample.

AmineSaltID Start Unknown Solid Sample Check3000 Check 3300-3500 cm⁻¹ Region Start->Check3000 SharpSpikes Two Sharp Spikes? Check3000->SharpSpikes FreeBase RESULT: Primary Free Base SharpSpikes->FreeBase Yes BroadBand Broad Envelope (2800-3200 cm⁻¹)? SharpSpikes->BroadBand No CheckComb Check 2000-2500 cm⁻¹ Region BroadBand->CheckComb Yes CombBands Weak Combination Bands Present? CheckComb->CombBands CheckBend Check 1500-1625 cm⁻¹ Region CombBands->CheckBend Yes TertSalt RESULT: Tertiary Amine Salt (No bends) CombBands->TertSalt No (Envelope < 2700) TwoBends Two Bands (Asym & Sym)? CheckBend->TwoBends PrimSalt RESULT: Primary Amine HCl Salt TwoBends->PrimSalt Yes SecSalt RESULT: Secondary Amine Salt (One bend only) TwoBends->SecSalt No (One band)

Figure 1: Logical workflow for distinguishing primary amine salts from free bases and other amine classes based on IR spectral features.

Part 4: Experimental Protocols & Artifacts

As a Senior Application Scientist, I must highlight a frequent source of error: The KBr Ion Exchange Trap .

4.1 The KBr vs. ATR Dilemma

While KBr pellets are the historical standard for resolution, they are chemically reactive.

  • The Reaction:

    
    
    
  • The Consequence: The spectrum you record is often a mixture of the hydrochloride and hydrobromide salts. This causes peak broadening and frequency shifts, making library matching difficult.

4.2 Recommended Protocol: ATR (Attenuated Total Reflectance)

For routine identification, ATR is superior because it is non-destructive and prevents ion exchange.

Step-by-Step ATR Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline salts).

  • Background: Collect an air background (32 scans min).

  • Sample Loading: Place ~5-10 mg of the amine salt on the crystal.

  • Pressure Application: Apply high pressure using the anvil. Crucial: Amine salts are often hard crystals; poor contact results in weak spectra. Ensure the "Ammonium Envelope" absorbance is at least 0.1–0.2 AU.

  • Correction: Apply "ATR Correction" (software algorithm) if comparing to a transmission (KBr) library, as ATR intensity decreases at higher wavenumbers.

4.3 The Self-Validating "Neutralization Test"

If the spectrum is ambiguous (e.g., the sample is wet, mimicking the broad ammonium peak), perform this chemical validation:

  • Dissolve 20 mg of the salt in 1 mL water.

  • Add drops of 1M NaOH until pH > 10.

  • Extract with 1 mL Dichloromethane (DCM).

  • Drop the organic layer onto a KBr window or ATR crystal and let the solvent evaporate.

  • Validation: The broad band at 3000 cm⁻¹ should vanish, replaced by the sharp doublet of the free base at 3300–3500 cm⁻¹.

Part 5: References
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Shimadzu Corporation. KBr Pellet Method - Measuring Hydrochloride. Retrieved from [Link]

  • Specac. Why should I be using KBr Pellets? (Application Note AN18-07). Retrieved from [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

Sources

Technical Guide: Structural Elucidation and Differentiation of (4-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-Bromopyridin-3-yl)methanamine (CAS: 1335056-34-2) Primary Challenge: Distinguishing the target from its positional regioisomers, particularly (3-bromopyridin-4-yl)methanamine and (2-bromopyridin-3-yl)methanamine, which frequently co-occur as byproducts during synthesis (e.g., reduction of bromonicotinonitriles) or via halogen dance rearrangements.

This guide provides a definitive analytical framework to validate regioisomeric purity. It moves beyond basic LC-MS—which often fails to resolve these isobaric species—and establishes a multi-modal identification protocol using NMR spectroscopy (


H, NOESY) and functional reactivity profiling.

Structural Analysis & Regioisomer Differentiation

The pyridine ring's electron-deficient nature creates distinct magnetic and chemical environments depending on the bromine and methanamine substitution patterns. The most critical differentiation is between the 3,4-substituted isomers.

NMR Spectroscopy: The Gold Standard

While Mass Spectrometry (MS) confirms the formula (


, 

), it cannot definitively distinguish regioisomers. NMR is required to map the proton connectivity.
Comparative NMR Logic Table

The following table outlines the diagnostic signals for the target versus its primary isomers in


.
Feature(4-Bromopyridin-3-yl)methanamine (Target)(3-Bromopyridin-4-yl)methanamine (Isomer A)(2-Bromopyridin-3-yl)methanamine (Isomer B)
H2 Signal Singlet (s) or narrow doublet. Deshielded (

ppm).
Singlet (s) . Deshielded (

ppm).
Absent (Substituted by Br).[1]
H5 Signal Doublet (

Hz).
Doublet (

Hz).
dd (

Hz).
H6 Signal Doublet (

Hz).
Doublet (

Hz).
dd (

Hz).
Key NOE Contact

protons

H2 (Strong).No NOE to H5.

protons

H5 (Strong).No NOE to H2.

protons

H4 (Strong).
Coupling Logic H5 and H6 are vicinal (

). H2 is isolated.
H5 and H6 are vicinal (

). H2 is isolated.
H4, H5, H6 form a spin system.[2]

Critical Insight: The distinguishing factor between the 4-bromo and 3-bromo isomers is the Nuclear Overhauser Effect (NOE) .

  • In the Target (4-Br-3-CH2) , the methylene group is adjacent to H2 .

  • In the Isomer (3-Br-4-CH2) , the methylene group is adjacent to H5 .

Visualization of Identification Logic

The following decision tree illustrates the step-by-step logic for confirming the structure.

IsomerID Start Unknown Sample (C6H7BrN2) H2_Check 1H NMR: Check H2 Region (> 8.0 ppm) Start->H2_Check Singlet Singlet Observed H2_Check->Singlet Isolated proton NoSinglet No Singlet (Doublets only) H2_Check->NoSinglet Coupled system NOESY_Step Run 1D/2D NOESY Irradiate CH2 protons Singlet->NOESY_Step Isomer2Br ID: (2-Bromopyridin-3-yl)methanamine (Br at C2 blocks H2) NoSinglet->Isomer2Br NOE_H2 NOE to H2 observed NOESY_Step->NOE_H2 NOE_H5 NOE to H5 observed NOESY_Step->NOE_H5 Target CONFIRMED TARGET: (4-Bromopyridin-3-yl)methanamine NOE_H2->Target Isomer3Br ID: (3-Bromopyridin-4-yl)methanamine NOE_H5->Isomer3Br

Caption: Logic flow for distinguishing bromopyridinemethanamine regioisomers using NMR observables.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Regioisomers of bromopyridines often co-elute under standard acidic conditions. A high-pH method is recommended to deprotonate the pyridine nitrogen, maximizing the lipophilic differences driven by the bromine position.

Method Parameters:

  • Column: Waters XBridge C18 (

    
    , 
    
    
    
    ) or equivalent high-pH stable column.
  • Mobile Phase A:

    
     Ammonium Bicarbonate, pH 10.0 (aq).
    
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Expected Elution Order:

    • (4-Bromopyridin-3-yl)methanamine (Target) - Typically elutes earlier due to lower lipophilicity of the 4-Br/3-Amine motif compared to 2-Br variants.

    • (2-Bromopyridin-3-yl)methanamine - Retained longer due to halogen-nitrogen interaction effects.

Functional Reactivity Test (Chemical Validation)

If spectral data is ambiguous, a small-scale


 or cross-coupling reaction can serve as a "chemical shift" test.
  • Principle: The C4-position in pyridine is significantly more electrophilic than the C3-position due to the para-nitrogen effect.

  • Test: React

    
     sample with morpholine (
    
    
    
    ) in DMSO at
    
    
    for 1 hour.
    • (4-Bromopyridin-3-yl)methanamine: Rapid conversion to the 4-morpholino derivative (

      
      ).
      
    • (3-Bromopyridin-4-yl)methanamine: No reaction or very slow reaction (C3 is not activated for

      
      ).
      

Synthesis & Purification Workflow

To ensure high regioisomeric purity, the synthesis route must avoid "halogen dance" conditions (strong bases like LDA). The following workflow minimizes isomer formation.

Synthesis Start 4-Bromonicotinonitrile Red Reduction (BH3-THF or Raney Ni) Start->Red Controlled Temp (<0°C) Crude Crude Amine (Potential Isomers) Red->Crude Salt HCl Salt Formation (EtOAc/EtOH) Crude->Salt Selective Crystallization Pure Pure (4-Bromopyridin-3-yl) methanamine HCl Salt->Pure >98% Purity

Caption: Optimized synthesis workflow emphasizing salt formation for purification.

References

  • Reich, H. J. Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. Compound Summary: (4-Bromopyridin-3-yl)methanamine.[5] National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of Bromopyridine Isomers on Newcrom R1. Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Strategies for Mixed-Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte Case Study: C₆H₈BrClN₂ (MW: ~223.5 g/mol )

Executive Summary

For researchers and drug development professionals, the elemental analysis (EA) of mixed-halogenated organic compounds presents a distinct analytical challenge. Unlike simple hydrocarbons, the molecule C₆H₈BrClN₂ contains both Bromine (~35.8%) and Chlorine (~15.9%) alongside Nitrogen (~12.5%).

This specific stoichiometry creates a "perfect storm" for traditional analysis:

  • Halogen Interference: Classical argentometric titration often fails to resolve the co-precipitating AgBr and AgCl endpoints distinctively.

  • Nitrogen Oxide Interference: High nitrogen content generates NOₓ gases during combustion, which can bias halogen detection if not properly reduced or scrubbed.

  • High Heteroatom Density: With >60% of the mass being non-carbon, incomplete combustion (soot formation) is a high risk.

This guide compares the two primary methodologies—Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC) versus Schöniger Flask Combustion with Potentiometric Titration —and establishes the protocol for the superior method.

Part 1: Theoretical Composition & Acceptance Criteria

Before selecting a method, the theoretical mass percentages must be established to define the


 acceptance window required by major journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]

Target Formula: C₆H₈BrClN₂ Molecular Weight: 223.49 g/mol

ElementAtomic MassCountTotal MassTheoretical %Acceptance Range (

)
Carbon 12.011672.06632.25% 31.85% – 32.65%
Hydrogen 1.00888.0643.61% 3.21% – 4.01%
Bromine 79.904179.90435.75% 35.35% – 36.15%
Chlorine 35.450135.45015.86% 15.46% – 16.26%
Nitrogen 14.007228.01412.53% 12.13% – 12.93%

Critical Insight: The sum of halogens (>51%) dictates that the combustion method must use high-temperature oxidation aids (e.g., Tungsten Trioxide, WO₃) to prevent carbonization.

Part 2: Methodology Comparison

Method A: Automated Combustion + Ion Chromatography (OFC-IC)

Status: Gold Standard for Mixed Halogens

In this modern workflow, the sample is combusted in a high-purity oxygen environment (often using a microwave-induced combustion or automated flask system). The resulting gases are absorbed into a buffer solution, which is then injected into an Ion Chromatograph.

  • Mechanism: The IC column separates halide ions (

    
    , 
    
    
    
    ) based on their retention times (ionic radius/affinity).
  • Pros:

    • Complete Resolution: Baseline separation of Bromide and Chloride peaks eliminates cross-interference.

    • Specificity: Nitrogen oxides (converted to Nitrate/Nitrite) elute at different times, removing interference.

    • Sensitivity: Capable of ppm-level detection if the sample is limited.

  • Cons: Higher equipment cost; requires strict column maintenance.

Method B: Schöniger Flask + Potentiometric Titration

Status: Legacy / Screening Only

The sample is wrapped in ashless paper and burned in an oxygen-filled flask. The gases are absorbed in a basic solution (e.g., NaOH + H₂O₂).[6] The resulting solution is titrated with AgNO₃.[3][6][7][8]

  • Mechanism: Ag⁺ reacts with Halide⁻ to precipitate AgX. The endpoint is detected by a change in potential (mV).

  • Pros: Low capital cost; rapid for single-halogen samples.

  • Cons:

    • Co-Precipitation: AgCl (

      
      ) and AgBr (
      
      
      
      ) precipitate at similar potentials. Resolving two distinct inflection points in a single titration curve is notoriously difficult and error-prone.
    • Nitrogen Bias: High N-content can form interfering ionic species if not fully oxidized.

Comparative Data Summary
FeatureMethod A: OFC-IC Method B: Potentiometric Titration
Br/Cl Selectivity High (Distinct Peaks)Low (Overlapping Endpoints)
Precision (RSD) < 0.2%~0.5 - 1.0% (for mixed halides)
Sample Required 2–5 mg10–20 mg
Interference (N) Negligible (Separated)Moderate (Requires removal)
Throughput High (Automated)Low (Manual/Semi-auto)

Part 3: Recommended Protocol (OFC-IC)

Objective: Quantify %Br and %Cl in C₆H₈BrClN₂ with <0.3% error.

Reagents & Standards
  • Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ (standard carbonate/bicarbonate buffer).

  • Absorbing Solution: 1% H₂O₂ in deionized water (to reduce

    
     and 
    
    
    
    gas back to
    
    
    and
    
    
    ).
  • Calibration Standards:

    • S-Benzyl-thiuronium chloride (Standard for Cl).

    • p-Bromobenzoic acid (Standard for Br).

    • Note: Do not use simple inorganic salts (NaCl/KBr) for calibration; use organic standards to mimic the combustion matrix.

Combustion Workflow
  • Weighing: Accurately weigh 2.000–3.000 mg of C₆H₈BrClN₂ into a tin capsule.

  • Additives: Add ~5 mg of Tungsten Trioxide (WO₃) to the capsule.

    • Reasoning: WO₃ acts as a catalyst to prevent soot formation in this high-halogen, aromatic system.

  • Combustion: Flash combust at 1000°C in an oxygen stream.

  • Absorption: Bubble combustion gases into 20 mL of the Absorbing Solution. Shake vigorously or allow automated dwell time (5 mins) to ensure full dissolution.

Chromatographic Separation
  • Injection: Inject 20

    
    L of the absorbed solution into the IC (e.g., Dionex or Metrohm system).
    
  • Column: Metrosep A Supp 5 (or equivalent anion-exchange column).

  • Detection: Suppressed Conductivity.

  • Integration:

    • Chloride elutes first (~4-5 min).

    • Bromide elutes second (~7-9 min).

    • Nitrate (from N) elutes later, avoiding overlap.

Calculation


Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and the specific chemical pathway for analyzing C₆H₈BrClN₂.

EA_Workflow Start Sample: C6H8BrClN2 (Mixed Halogen + Nitrogen) Check_Halogen Check Stoichiometry: Br (~36%) + Cl (~16%) > 50% Start->Check_Halogen Decision Select Method Check_Halogen->Decision Method_Titration Potentiometric Titration (AgNO3) Decision->Method_Titration Legacy/Low Cost Method_IC Combustion + IC (Recommended) Decision->Method_IC High Precision Risk_Titration Risk: Co-precipitation of AgCl/AgBr Result: High Error (>0.5%) Method_Titration->Risk_Titration Step_Combustion Flash Combustion (1000°C) Add WO3 Catalyst Method_IC->Step_Combustion Step_Absorb Gas Absorption (1% H2O2 Solution) Step_Combustion->Step_Absorb Gases: Cl2, Br2, NOx Step_Separation Anion Exchange Column Separate Cl- / Br- / NO3- Step_Absorb->Step_Separation Ions: Cl-, Br-, NO3- Result Data Output: Distinct Peaks for Cl and Br Accuracy within +/- 0.3% Step_Separation->Result

Caption: Workflow logic for selecting Ion Chromatography over Titration for mixed-halogen samples, detailing the specific combustion and separation steps.

References

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
  • Elemental Microanalysis. (2024). Halogen Analysis | Combustion Ion Chromatography (OFC-IC).[9][Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • NIST. (1950). Separation of iodide, bromide, and chloride from one another and their subsequent determination.[7][9] (Reference for historical difficulty of titration). [Link]

Sources

A Comparative Guide to Quality Control Testing Protocols for (4-Bromopyridin-3-yl)methanamine Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromopyridin-3-yl)methanamine is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a substituted pyridine derivative, its structural integrity and purity are paramount to ensuring the safety, efficacy, and quality of the final drug product.[1][2] The presence of impurities, even in trace amounts, can have significant impacts on downstream reactions, potentially leading to the formation of undesirable byproducts, including those with potential genotoxic properties.[3][4] Therefore, a robust and comprehensive set of Quality Control (QC) testing protocols is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the quality assessment of (4-Bromopyridin-3-yl)methanamine raw material. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for method selection and parameterization. We will explore the orthogonal techniques required for unambiguous identification, accurate assay determination, and comprehensive impurity profiling, ensuring a self-validating system for quality assurance.

Overall QC Testing Workflow

A well-defined workflow is essential for the systematic evaluation of incoming raw materials. The process begins with sampling and proceeds through a series of tests designed to confirm identity, quantify purity and impurities, and assess physical properties before the material is released for use in manufacturing.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identification Tests (Specificity) cluster_2 Purity & Impurity Profiling cluster_3 Assay (Potency) cluster_4 Decision reception Raw Material Receipt (Batch No., Supplier Info) sampling Representative Sampling (Following SOPs) reception->sampling visual Visual Inspection (Appearance, Color, Foreign Matter) sampling->visual ftir FT-IR Spectroscopy nmr ¹H NMR Spectroscopy ms Mass Spectrometry hplc HPLC-UV (Related Substances) gc GC-HS (Residual Solvents) water Karl Fischer Titration (Water Content) roi Residue on Ignition (Inorganic Impurities) assay_hplc HPLC (External Standard) titration Titration (Alternative) spec_check Compare Results to Specifications ftir->spec_check nmr->spec_check ms->spec_check hplc->spec_check gc->spec_check water->spec_check roi->spec_check assay_hplc->spec_check titration->spec_check release Release Material spec_check->release Pass reject Reject Material spec_check->reject Fail

Caption: QC testing workflow for (4-Bromopyridin-3-yl)methanamine raw material.

Identification: Confirming Chemical Identity

Unambiguous identification is the first critical step. A single technique is often insufficient; therefore, a combination of spectroscopic methods is recommended to provide orthogonal confirmation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the material's chemical bonds. It is a rapid and reliable method for confirming the presence of key functional groups.

  • Experimental Causality: For (4-Bromopyridin-3-yl)methanamine, we expect to see characteristic peaks corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridine ring, and the C-Br stretching vibration. Comparing the spectrum of an incoming batch against a certified reference standard provides a high degree of confidence in its identity.[5]

  • Alternative: Attenuated Total Reflectance (ATR) FT-IR is a modern alternative to traditional KBr pellets, requiring minimal sample preparation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. It is a powerful tool for structural elucidation and can simultaneously confirm identity and detect certain impurities.[6]

  • Experimental Causality: The ¹H NMR spectrum of (4-Bromopyridin-3-yl)methanamine should show distinct signals for the aminomethyl (-CH₂NH₂) protons and the three protons on the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the expected structure. This technique is particularly valuable for distinguishing between positional isomers, which may be difficult to resolve by other methods.

Detailed Protocol: ¹H NMR for Identification
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the (4-Bromopyridin-3-yl)methanamine sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition: Obtain a quantitative ¹H NMR spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

  • Analysis: Process the data (Fourier transform, phase correction, and baseline correction). Integrate all signals and assign them to the corresponding protons of the molecule.

  • Acceptance Criteria: The chemical shifts and coupling constants of the sample must match those of a certified reference standard, and no significant unassigned signals should be present.

Purity and Impurity Profiling

Assessing purity is arguably the most critical QC function. This involves not only quantifying the main compound but also detecting, identifying, and quantifying any impurities. Chromatographic techniques are the primary tools for this purpose.

Comparative Analysis: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful separation techniques for purity analysis. The choice between them depends on the analyte's properties.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent for non-volatile and thermally labile compounds like (4-Bromopyridin-3-yl)methanamine.[3][7]Best suited for volatile and thermally stable compounds. Primarily used for residual solvent analysis in this context.[8][9]
Primary Use Case Purity, related substances, and assay.Residual solvents, analysis of volatile starting materials or impurities.
Typical Column Reversed-Phase C18 or C8 (e.g., 4.6 mm x 150 mm, 5 µm).[6]Capillary columns with polar (e.g., WAX) or non-polar (e.g., DB-5) stationary phases.[8]
Detection UV-Vis (Diode Array Detector - DAD) is most common due to the pyridine chromophore. MS for identification.[4][6]Flame Ionization Detector (FID) for general organic compounds. Mass Spectrometry (MS) for identification.
Strengths High resolution for complex mixtures, applicable to a wide range of compounds, non-destructive.High efficiency for volatile compounds, excellent for separating low-boiling-point solvents.
Limitations May require specific mobile phases (e.g., ion-pairing agents) for highly polar compounds.[6]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for some analytes.
HPLC for Related Substances and Assay

A stability-indicating HPLC method is the cornerstone of raw material QC.[7][10] The goal is to separate the main peak from all potential process-related impurities (e.g., starting materials, intermediates) and degradation products.

  • Experimental Causality:

    • Column: A reversed-phase C18 column is the standard choice, offering good retention for moderately polar aromatic compounds.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer's pH is critical; it should be set to ensure the amine group is consistently protonated or deprotonated to achieve sharp, symmetrical peaks.

    • Detection: UV detection is ideal, as the pyridine ring has a strong chromophore. A wavelength of around 254 nm or 260 nm is often a good starting point.[6] Using a Diode Array Detector (DAD) allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.[11]

Detailed Protocol: Reversed-Phase HPLC for Purity
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-25 min (10% to 70% B), 25-30 min (70% B), 30.1-35 min (10% B for re-equilibration). The gradient must be optimized to resolve all known and potential impurities from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C to ensure reproducible retention times.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (or a suitable diluent like water/acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the sample and a blank. For assay, use a certified reference standard for external calibration. For purity, calculate the area percentage of each impurity relative to the total peak area.

  • Acceptance Criteria:

    • Assay: Typically 98.0% - 102.0% (on an anhydrous basis).

    • Purity: Any single unspecified impurity ≤ 0.10%; Total impurities ≤ 1.0%. These limits must be justified based on ICH guidelines.[12]

GC for Residual Solvents
  • Principle: Synthesis of (4-Bromopyridin-3-yl)methanamine involves organic solvents, which must be controlled in the final raw material.[13] Headspace Gas Chromatography (HS-GC) is the standard method for this analysis as per ICH Q3C guidelines.

  • Experimental Causality: The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC. This prevents non-volatile matrix components from contaminating the system. An FID detector is typically used for its robust and linear response to most organic solvents.

Other Key Quality Attributes

Water Content (Karl Fischer Titration)
  • Principle: This is the gold standard for water determination. It is a highly specific and accurate titrimetric method based on the reaction of water with an iodine-sulfur dioxide-base reagent.

  • Justification: The presence of water can affect the stability and reactivity of the raw material. The assay result should be corrected for water content to give a true measure of potency. An acceptance criterion of ≤ 0.5% is common.

Residue on Ignition (Sulphated Ash)
  • Principle: This test measures the amount of inorganic impurities in the material. The sample is ignited in the presence of sulfuric acid, which converts metal salts and oxides to more stable sulfates.

  • Justification: This provides a measure of the total inorganic content, which should be minimal. A typical limit is ≤ 0.1%.

Summary of Specifications

The following table provides a typical set of specifications for the release of (4-Bromopyridin-3-yl)methanamine raw material.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder.
Identification A FT-IRThe spectrum of the sample corresponds to that of the reference standard.
Identification B ¹H NMRThe chemical shifts and splitting patterns correspond to the structure.
Assay HPLC (External Standard)98.0% - 102.0% (anhydrous basis).
Purity/Related Substances HPLCAny single impurity: ≤ 0.10%Total impurities: ≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition USP <281> / Ph. Eur. 2.4.14≤ 0.1%
Residual Solvents HS-GCConforms to ICH Q3C limits.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. (URL not directly available, referenced through PubMed and SEFH)
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 27(3), 195-198. [Link]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 286–290. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved February 23, 2026, from [Link]

  • Szafranek, J., & Wiśniewski, A. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23-35. [Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 55(11), 1307-1311. [Link]

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  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-40. [Link]

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  • PubChem. (n.d.). (4-Bromopyridin-3-YL)methanamine. Retrieved February 23, 2026, from [Link]

  • Chemical Watch. (2020). India: Pyridine (Quality Control) Order, 2020. [Link]

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  • Wei, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6268. [Link]

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A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Identification of Impurities in 4-Bromopyridine Synthesis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 4-bromopyridine, are critical building blocks where the control of impurities is paramount. An uncharacterized impurity can carry through subsequent synthetic steps, potentially leading to the formation of toxic byproducts or reducing the overall yield and purity of the final API. This guide provides a comprehensive, field-proven comparison of analytical strategies for identifying and characterizing impurities generated during the synthesis of 4-bromopyridine, with a primary focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Synthetic Landscape: Understanding the Origin of Impurities

The impurity profile of 4-bromopyridine is intrinsically linked to its synthetic route. A thorough understanding of the reaction mechanism is the first step in predictive impurity analysis. The most common industrial synthesis involves the direct electrophilic bromination of pyridine.

Common Synthetic Route: Direct Bromination of Pyridine

This method typically involves reacting pyridine with bromine (Br₂) in the presence of a Lewis acid catalyst or in a medium like oleum or sulfuric acid.[1][2] While seemingly straightforward, the electronic nature of the pyridine ring complicates the reaction. Pyridine is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene.[3] Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring. These conditions can necessitate harsh reaction parameters, which often lead to a variety of impurities.

dot

cluster_impurities Pyridine Pyridine (Starting Material) Reaction Direct Bromination (Br₂, Lewis Acid/Oleum) Pyridine->Reaction Product 4-Bromopyridine (Target Product) Reaction->Product Main Pathway Unreacted Unreacted Pyridine Reaction->Unreacted Incomplete Reaction Isomers Isomeric Byproducts (2-Bromopyridine, 3-Bromopyridine) Reaction->Isomers Poor Regioselectivity Polybrominated Polybrominated Species (e.g., 2,4-Dibromopyridine) Reaction->Polybrominated Over-bromination Other Other Side Products (e.g., Pyridinium salts) Reaction->Other Side Reactions Impurity_Cluster Potential Impurities

Caption: Synthetic pathway and common impurity formation in direct bromination.

The primary impurities arising from this route include:

  • Isomeric Byproducts: 2-Bromopyridine and 3-Bromopyridine are formed due to incomplete regioselectivity.[4]

  • Polybrominated Species: Over-bromination can lead to the formation of various dibromo- and tribromopyridines.[5]

  • Unreacted Starting Material: Residual pyridine from an incomplete reaction.

  • Pyridinium Salts: Formed by the reaction of pyridine with the acid catalyst or hydrobromic acid byproduct.[5]

An alternative route starting from pyridine N-oxide can offer better regioselectivity for the 4-position but may introduce its own set of process-related impurities, such as unreacted N-oxide or byproducts from the deoxygenation step.[2][6]

The Analytical Cornerstone: High-Performance LC-MS

For comprehensive impurity profiling of 4-bromopyridine, LC-MS is the technique of choice, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[7][8] A well-developed LC-MS method can separate isomers and quantify trace-level impurities in a single run.

Experimental Protocol: A Validated LC-MS/MS Method

This protocol outlines a robust method for the identification and characterization of potential impurities using a High-Resolution Mass Spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) instrument. HRMS is critical as it provides sub-ppm mass accuracy, enabling high-confidence molecular formula generation for unknown compounds.[9]

Methodology Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-bromopyridine synthesis batch.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This serves as the diluent.

    • Vortex to ensure complete dissolution.

    • Perform a further 1:100 dilution using the same diluent for a final concentration of approximately 10 µg/mL. This concentration prevents detector saturation by the main component while allowing for the detection of trace impurities.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: The basic nature of the pyridine moiety necessitates an acidic mobile phase to ensure protonation, leading to sharp, symmetrical peaks on a reversed-phase column.[10] A C18 stationary phase provides excellent hydrophobic retention for the separation of brominated isomers.

    • Instrument: HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detector: Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.

  • Mass Spectrometry (MS) Conditions:

    • Rationale: Electrospray Ionization (ESI) in positive mode is ideal for analyzing basic compounds like pyridines, which readily form [M+H]⁺ ions.[11] Data-dependent acquisition allows for automatic triggering of MS/MS scans on detected impurity peaks, providing structural information.

    • Instrument: Q-TOF Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan MS and Data-Dependent MS/MS (TopN, where N=5).

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 325 °C.

    • Collision Energy (MS/MS): Ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

Data Analysis Workflow

The process of moving from raw data to confident impurity identification is a systematic workflow.

dot

A Acquire Data (LC-UV-MS and MS/MS) B Peak Detection (Find all chromatographic peaks) A->B C Identify Main Peak (4-Bromopyridine, C₅H₄BrN) B->C D Filter Impurities (Peaks ≠ Main Component) C->D Comparison E Determine Molecular Formula (From Accurate Mass [M+H]⁺) D->E F Analyze MS/MS Spectra (Interpret Fragmentation) E->F G Propose Structure (Elucidate Impurity Identity) F->G H Confirm & Quantify (Reference Standard / Relative Area %) G->H Optional Confirmation

Caption: Systematic workflow for LC-MS based impurity identification.

Expected Results and Interpretation:

The analysis of a typical crude 4-bromopyridine sample would yield a chromatogram with a large peak for the main product and several smaller peaks corresponding to impurities.

Potential Impurity Expected [M+H]⁺ (m/z) Molecular Formula Key Differentiating Feature
Pyridine80.0498C₅H₆NElutes early due to higher polarity.
4-Bromopyridine157.9603 / 159.9583C₅H₅BrNMain component, characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1).
2/3-Bromopyridine157.9603 / 159.9583C₅H₅BrNIsomeric with the main peak but with a different retention time.
2,4-Dibromopyridine235.8708 / 237.8688C₅H₄Br₂NCharacteristic Br₂ isotope pattern, higher m/z.

Accurate masses calculated for the protonated species.

The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass. For instance, the accurate mass measurement can easily confirm the presence of bromine. The subsequent MS/MS fragmentation pattern provides the final piece of the puzzle. For bromopyridines, a characteristic loss of Br• (79/81 Da) or HBr (80/82 Da) is a strong indicator.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a premier tool, a multi-technique approach provides the most comprehensive impurity profile.[12] No single technique is a panacea, and understanding the strengths and weaknesses of each is a mark of analytical expertise.

Technique Strengths Weaknesses Best Application for 4-Bromopyridine
LC-MS/MS (HRMS) High sensitivity and selectivity; provides molecular weight and structural data; excellent for non-volatile and isomeric impurities.[9][13]Lower resolution for some isomers compared to GC; requires ionization, which can be compound-dependent.Primary Tool: Ideal for detecting, identifying, and quantifying the full range of expected organic impurities.
GC-MS Excellent separation efficiency for volatile compounds; provides robust, reproducible fragmentation patterns in libraries.[4][12]Not suitable for non-volatile or thermally labile compounds (e.g., salts); derivatization may be required.Complementary Tool: Best for identifying residual solvents and volatile isomers like 2- and 3-bromopyridine if they are well-resolved.
NMR Spectroscopy Provides unambiguous structural elucidation; the "gold standard" for structure confirmation.[12]Relatively low sensitivity (requires µg-mg amounts); complex mixtures can be difficult to interpret.Confirmatory Tool: Used to confirm the structure of major impurities after isolation (e.g., by preparative LC).

Causality in Method Selection: The choice to lead with LC-MS is driven by its versatility. The expected impurities in 4-bromopyridine synthesis range from the relatively polar pyridine to the more non-polar dibromopyridines, a range perfectly suited for reversed-phase LC. Furthermore, the ability to get molecular formulas for unexpected "unknowns" is an invaluable asset in process development, where reaction pathways can sometimes deviate unexpectedly. GC-MS is a valuable secondary check, especially for ensuring the absence of volatile starting materials from other steps. NMR is the final arbiter, used when an impurity is present at a significant level (>0.1%) and its definitive structure must be confirmed for regulatory filings.

Conclusion: Towards a Self-Validating Protocol

The robust identification of impurities in the synthesis of 4-bromopyridine is a critical exercise in ensuring pharmaceutical quality and safety. An analytical protocol led by a well-designed, high-resolution LC-MS method provides the most effective and efficient path to a comprehensive impurity profile. This approach allows for the confident detection and identification of isomeric, poly-halogenated, and other process-related impurities.

By integrating this primary method with complementary techniques like GC-MS and NMR, and grounding the analysis in a strong understanding of the underlying synthesis chemistry, researchers and drug development professionals can build a self-validating system. This ensures that every peak is accounted for, every impurity is assessed, and the final intermediate meets the rigorous standards demanded by the pharmaceutical industry.

References

  • HETEROCYCLES, Vol. 51, No. 11, 1999. Simple one-pot reaction has been developed for the synthesis of Cbromopyrimidines and condensed 4-bromopyrimidines.

  • Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

  • ChemicalBook. 4-Bromopyridine synthesis.

  • ResearchGate. (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.

  • PMC. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.

  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

  • Blog. How to synthesize 4 - bromopyridine hydrochloride?

  • Google Patents. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

  • Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA.

  • secrets of science – magazine. Derivatization with pyrylium salts.

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

  • Wikipedia. Pyridine.

  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.

  • Organic Chemistry Portal. Pyridine synthesis.

  • ResearchGate. 4-Bromopyridine.

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.

  • IMPURITY PROFILING OF PHARMACEUTICALS.

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.

  • Pyridines.

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

  • ACS Publications. Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique.

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Safety Operating Guide

Operational Guide: Disposal of (4-Bromopyridin-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-Bromopyridin-3-yl)methanamine hydrochloride is a halogenated heterocyclic building block. Its disposal requires strict adherence to halogenated waste streams due to the presence of both Bromine (aryl) and Chlorine (hydrochloride salt). Improper incineration of this compound with non-halogenated waste can release corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, damaging catalytic converters in incinerators and potentially forming persistent organic pollutants.

Chemical Identity & Hazard Matrix
PropertySpecification
Chemical Name This compound
CAS Number 1335056-34-2 (or related derivatives)
Molecular Formula C₆H₈BrClN₂
Physical State Solid (Powder/Crystal)
Acidity Acidic (HCl salt) - Potential to release HCl gas if acidified further.[1]
Key Hazards Corrosive/Irritant: Skin, Eye, Respiratory.[2][3] Toxic: Harmful if swallowed/inhaled.[1][3][4] Combustion: Releases NOx, COx, HBr, HCl.
RCRA Consideration Halogenated Organic. While not always explicitly U-Listed (like Pyridine U196), it must be treated as hazardous halogenated waste.

The Disposal Decision Logic

The critical operational decision is segregating this compound from non-halogenated solvents and oxidizers. The flowchart below illustrates the mandatory decision pathway for researchers.

DisposalWorkflow Start Waste Generation: (4-Bromopyridin-3-yl)methanamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidPack Pack in Wide-Mouth HDPE Jar SolidPath->SolidPack LiquidSeg Check Solvent Type LiquidPath->LiquidSeg HaloStream Stream: HALOGENATED ORGANIC (Do NOT mix with Oxidizers) SolidPack->HaloStream LiquidSeg->HaloStream All Solvents Labeling Label: 'Hazardous Waste' Constituents: Halogenated Pyridine, HCl HaloStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage

Figure 1: Decision matrix for the segregation and packaging of halogenated pyridine waste. Note the convergence of both solid and liquid states into the Halogenated Organic stream.

Detailed Disposal Protocols

A. Solid Waste (Primary Form)

Most common scenario: Expired reagent or reaction byproducts.

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (PTFE-lined) cap. Do not use metal containers due to the corrosive nature of the hydrochloride salt [1].

  • Segregation:

    • CRITICAL: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases. The amine functionality can react violently with oxidizers; the HCl salt can react with bases to release heat and free amine vapors.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures alone.

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Halogenated."

  • Disposal: Transfer to the facility's Central Accumulation Area for incineration at a permitted facility equipped with halogen scrubbers.

B. Liquid Waste (Reaction Mixtures)

Scenario: Compound dissolved in methanol, DCM, or water.

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Acetone): The entire mixture must now be classified as Halogenated Waste because of the solute.

    • If dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Compatible.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to the HCl salt, consult your EHS officer. Some facilities require neutralizing to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy to prevent corrosion of the waste drum [2].

    • Caution: Neutralization will generate CO₂ gas. Allow off-gassing before capping.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy. Keep the container closed when not in use to prevent volatile emissions.

C. Empty Containers
  • Triple Rinse: If the container held the solid, triple rinse it with a solvent capable of dissolving the residue (e.g., methanol or water).

  • Rinsate Disposal: Dispose of the first rinse into the Halogenated Waste stream.

  • Defacing: Deface the original label. Mark as "Empty" or "Glass Waste" according to local municipal recycling rules [3].

Emergency Spill Management

Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, safety goggles, lab coat).

Spill TypeProtocol
Dry Powder Spill 1. Do not dry sweep if it creates dust. 2. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup. 3. Place waste in a sealed bag and treat as Solid Halogenated Waste.
Liquid Spill 1. Cover with an inert absorbent (Vermiculite or Spill-X). 2. Do not use organic sawdust (fire hazard with potential oxidizers). 3. Scoop into a waste container. 4. Clean surface with soap and water; collect wash water as hazardous waste.

Regulatory & Scientific Context

The strict segregation of this compound is driven by two factors:

  • Combustion Chemistry: When (4-Bromopyridin-3-yl)methanamine HCl is incinerated, the bromine atom is released as Hydrogen Bromide (HBr). Standard incinerators designed for non-halogenated waste (Type 0/1) often lack the wet scrubbers necessary to neutralize HBr and HCl. This leads to equipment corrosion and the illegal release of acid gases [4].

  • Dioxin Precursors: Halogenated aromatic rings (pyridines) can act as precursors to dioxins and furans if burned at improper temperatures. Dedicated halogenated waste incinerators operate at higher temperatures (>1100°C) with rapid quench cycles to prevent this formation [4].

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link

  • ECHA (European Chemicals Agency). (2023). Guidance on the Application of the CLP Criteria - Halogenated Compounds. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.